7-bromonaphthalen-1-amine hydrochloride
Description
Properties
CAS No. |
137466-04-7 |
|---|---|
Molecular Formula |
C10H9BrClN |
Molecular Weight |
258.5 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of 7-bromonaphthalen-1-amine HCl
An In-Depth Technical Guide to 7-Bromonaphthalen-1-amine Hydrochloride: A Core Scaffold for Advanced Synthesis
Introduction
7-Bromonaphthalen-1-amine hydrochloride is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of naphthalene, it possesses a rigid, planar bicyclic aromatic core. The strategic placement of a primary amine at the 1-position and a bromine atom at the 7-position provides two chemically distinct reactive centers. This configuration allows for sequential, regioselective modifications, making it an exemplary building block for the synthesis of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the compound's properties, a validated synthetic protocol, and its application in modern drug discovery, with a focus on the underlying chemical principles.
Physicochemical and Structural Properties
The hydrochloride salt of 7-bromonaphthalen-1-amine enhances the compound's stability and solubility in polar solvents compared to its free base form, which is a critical consideration for its practical application in synthesis and biological screening. The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 137466-04-7 | [1] |
| Molecular Formula | C₁₀H₉BrClN | [1] |
| Molecular Weight | 258.54 g/mol | [1] |
| Physical Form | Powder / Solid | |
| Melting Point | 257-260 °C | |
| Storage Temperature | Room Temperature | |
| Free Base CAS | 136924-78-2 | [2][3] |
| Free Base MW | 222.08 g/mol | [2][3] |
Synthesis and Mechanistic Rationale
While various synthetic routes can be conceptualized, a robust and scalable pathway often begins with a commercially available precursor that allows for the controlled introduction of the required functional groups. A highly effective method for synthesizing naphthalen-1-amines from the corresponding naphthoic acids is the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, followed by hydrolysis to yield the primary amine. This approach is favored due to its high yields and the commercial availability of the starting material, 7-bromo-1-naphthoic acid[4][5][6].
The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction, which serves to purify the final product and improve its handling characteristics.
Proposed Synthetic Workflow
Caption: Synthetic pathway from 7-bromo-1-naphthoic acid to the target HCl salt.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol describes the synthesis of 7-bromonaphthalen-1-amine from 7-bromo-1-naphthoic acid, followed by its conversion to the hydrochloride salt.
Step 1: Formation of the Acyl Azide and Rearrangement
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-bromo-1-naphthoic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid).
-
Add triethylamine (1.1 eq) to the suspension with stirring.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the mixture at room temperature. The use of DPPA is a safer alternative to sodium azide followed by an acid chloride, as it avoids the isolation of potentially explosive acyl azides.
-
Heat the reaction mixture to 100 °C and maintain for 2-3 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas and TLC analysis, observing the disappearance of the starting material. During this step, the acyl azide forms in situ and rearranges to the isocyanate.
Step 2: Hydrolysis of the Isocyanate
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding 2M hydrochloric acid (20 mL per gram of starting acid). Caution: This can be exothermic.
-
Heat the biphasic mixture to 80 °C and stir vigorously for 1 hour to ensure complete hydrolysis of the isocyanate to the amine and its protonation to the ammonium salt.
-
Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-polar impurities.
-
Basify the aqueous layer to pH > 10 with 4M NaOH to deprotonate the ammonium salt and precipitate the free amine, 7-bromonaphthalen-1-amine.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 7-bromonaphthalen-1-amine free base in a minimal amount of diethyl ether or ethyl acetate.
-
To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Collect the white to off-white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 40-50 °C.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The dysregulation of protein kinase activity is a known driver of numerous diseases, particularly cancer[7]. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structure of 7-bromonaphthalen-1-amine HCl makes it an ideal starting scaffold for building libraries of potential kinase inhibitors[7][8].
The naphthalene core serves as a rigid anchor that can effectively occupy hydrophobic regions of the ATP-binding site of kinases[7]. The amine and bromo groups function as orthogonal synthetic handles:
-
The Amine Group (Position 1): This nucleophilic site is readily acylated or alkylated, allowing for the introduction of side chains that can form critical hydrogen bonds with the hinge region of the kinase domain.
-
The Bromo Group (Position 7): This site is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the installation of a wide variety of aryl, heteroaryl, or alkyl groups to explore additional binding pockets and modulate the compound's physicochemical properties.
Illustrative Workflow: Library Synthesis via Suzuki Coupling
Caption: Workflow for generating a kinase inhibitor library using Suzuki coupling.
Experimental Protocol: Representative Suzuki Coupling
This protocol outlines a general procedure for a Suzuki cross-coupling reaction using an N-Boc protected 7-bromonaphthalen-1-amine as the substrate.
Step 1: Amine Protection (Boc Protection)
-
Suspend 7-bromonaphthalen-1-amine HCl (1.0 eq) in dichloromethane (DCM, 15 mL per gram).
-
Add triethylamine (2.5 eq) to neutralize the HCl salt and act as a base.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine the Boc-protected 7-bromonaphthalen-1-amine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, typically an aqueous solution of 2M Na₂CO₃ (3.0 eq).
-
Add a solvent system, commonly a mixture of toluene and ethanol or 1,4-dioxane.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and perform an aqueous work-up. Purify the crude product by column chromatography on silica gel.
Safety and Handling
7-Bromonaphthalen-1-amine hydrochloride is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
7-Bromonaphthalen-1-amine hydrochloride is a high-value chemical scaffold that offers researchers a reliable and versatile entry point for the synthesis of complex molecules. Its well-defined reactive sites allow for predictable and controlled chemical modifications, making it particularly suitable for constructing libraries of compounds for drug discovery programs, especially in the pursuit of novel kinase inhibitors. The synthetic protocols provided herein are robust and grounded in established chemical principles, ensuring their applicability in a research setting.
References
- 7-Bromonaphthalen-1-amine hydrochloride. BLD Pharm.
- 7-bromonaphthalen-1-amine hydrochloride | 137466-04-7. Sigma-Aldrich.
- 7-Bromonaphthalen-1-amine | 136924-78-2. BLD Pharm.
- Application Note: 2-(Aminomethyl)-7-bromonaphthalene as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors. Benchchem.
- 7-Bromonaphthalen-1-amine | 136924-78-2. ChemScene.
- Navigating the Research Landscape of 2-(Aminomethyl)-7-bromonaphthalene: A Technical Guide. Benchchem.
- 7-Bromonaphthalen-1-amine | 136924-78-2. Sigma-Aldrich.
- 8-Bromonaphthalen-1-amine.
- 8-Bromonaphthalen-1-amine. PMC.
- 7-bromo-1-naphthoic acid. CymitQuimica.
- 7-Bromo-1-naphthoic acid | CAS 51934-39-5. AMERICAN ELEMENTS.
- 7-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 252733. PubChem.
Sources
- 1. 137466-04-7|7-Bromonaphthalen-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 136924-78-2|7-Bromonaphthalen-1-amine|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 7-bromo-1-naphthoic acid | CymitQuimica [cymitquimica.com]
- 5. americanelements.com [americanelements.com]
- 6. 7-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 252733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Definitive Identification & Characterization: 7-Bromo-1-naphthylamine Hydrochloride
[1]
Executive Summary
The precise identification of 7-bromo-1-naphthylamine hydrochloride is a frequent bottleneck in medicinal chemistry sourcing due to the prevalence of its positional isomers (specifically the 1,4-isomer). This guide definitively resolves the Chemical Abstracts Service (CAS) registry number, outlines the structural "fingerprint" required for quality control, and contextualizes its utility as a high-value scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Core Identifiers
| Chemical Entity | CAS Registry Number | Molecular Formula | Molecular Weight |
| HCl Salt | 137466-04-7 | C₁₀H₈BrN[1][2][3][4] · HCl | 258.54 g/mol |
| Free Base | 136924-78-2 | C₁₀H₈BrN | 222.08 g/mol |
Part 1: The Isomer Trap (Critical Quality Control)[1]
In drug development, "bromo-naphthylamine" is an ambiguous term. Direct bromination of 1-naphthylamine typically yields 1-amino-4-bromonaphthalene (CAS 2298-07-9) due to the para-directing effect of the amino group.
The 1,7-isomer (CAS 137466-04-7) represents a "heteronuclear" substitution pattern (substituents on different rings). This specific geometry is critical for inducing 3D vectors in drug candidates, such as the KLK5 inhibitors described in recent patent literature [1]. Confusing these isomers will result in complete loss of biological activity due to incorrect vector alignment.
Isomer Differentiation Workflow
The following diagram illustrates the logical flow to distinguish the target 1,7-isomer from the common 1,4-impurity during database searching and procurement.
Figure 1: Decision logic for distinguishing the target 1,7-isomer from the common 1,4-isomer.
Part 2: Structural Verification Protocols
Trusting the label is insufficient for high-stakes synthesis. The following self-validating protocols confirm the identity of the 1,7-isomer.
Proton NMR (¹H-NMR) Logic
The 1,7-substitution pattern breaks the symmetry of the naphthalene system in a unique way compared to the 1,4-isomer.
-
The Diagnostic Signal (H-8): In the 1,7-isomer, the proton at position 8 (peri to the amine, ortho to the bromine) is electronically distinct.
-
Expectation: A doublet with a small meta-coupling constant (
Hz) due to coupling with H-6, or a singlet if resolution is low. It will be significantly deshielded.
-
-
The Distal Ring (H-5, H-6, H-8):
-
H-5 and H-6 will show ortho-coupling (
Hz). -
H-6 will show the corresponding meta-coupling to H-8.
-
-
Contrast with 1,4-Isomer: The 1,4-isomer possesses a plane of symmetry (if we ignore the difference between NH2 and Br for a moment, but electronically they are distinct). The key is that the unsubstituted ring (positions 5,6,7,8) in the 1,4-isomer usually appears as a complex multiplet (ABCD system), whereas the 1,7-isomer has substituents on both rings, simplifying the splitting patterns on each ring to ABC or ABX systems.
Mass Spectrometry (MS)[1][3]
-
Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.
-
Acceptance Criteria: The Mass Spectrum must show two molecular ion peaks of almost equal intensity separated by 2 mass units (
and ).-
Free Base (
): and . -
Absence of this "twin peak" pattern indicates debromination or incorrect starting material.
-
Part 3: Synthesis & Application Context[1]
Why this specific CAS?
The CAS 137466-04-7 is specifically cited in advanced medicinal chemistry campaigns, such as the development of KLK5 (Kallikrein-related peptidase 5) inhibitors [1].
In these pathways, 7-bromo-1-naphthylamine serves as the electrophile in Suzuki-Miyaura coupling . The bromine at the 7-position is activated for oxidative addition by palladium catalysts (e.g.,
Experimental Workflow: Suzuki Coupling
The following DOT diagram visualizes the role of this compound in the synthesis of a KLK5 inhibitor, derived from the protocols in US Patent 2024/0239752.
Figure 2: Synthetic utility of CAS 137466-04-7 in biaryl construction.
Handling & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It should be stored under inert gas (Nitrogen/Argon) in a desiccator.
-
Light Sensitivity: Naphthylamines are prone to photo-oxidation, turning from off-white to dark purple/brown. Store in amber vials.
-
Safety: Like many halogenated aromatic amines, it should be treated as a potential mutagen. Double-gloving and use of a fume hood are mandatory.
References
-
Bicyclic Heteroaromatic Inhibitors of KLK5. Source: US Patent 2024/0239752 A1. Context: Cites usage of CAS 137466-04-7 as "Compound 70a" for the synthesis of pharmaceutical intermediates. URL:
-
7-Bromo-1-naphthylamine hydrochloride Product Record. Source: Angene Chemical. Context: Commercial supplier verification of CAS 137466-04-7.[4] URL:[Link][4]
Thermal Profiling and Phase Transition Dynamics of 7-Bromonaphthalen-1-amine Hydrochloride
A Technical Guide for Process Chemistry and Pharmaceutical Development
Executive Summary
7-Bromonaphthalen-1-amine hydrochloride (CAS: 137466-04-7) is a highly specialized halogenated naphthylamine intermediate. In recent years, it has become a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of SARS-CoV-2 main protease (Mpro) inhibitors[1]. For process chemists and formulation scientists, understanding the precise thermal stability and phase transition dynamics of this compound is paramount. Improper thermal management during scale-up can lead to dehydrohalogenation, yield reduction, and the generation of toxic degradation byproducts.
This whitepaper provides an authoritative, in-depth analysis of the thermal properties of 7-bromonaphthalen-1-amine HCl, detailing the structural causality behind its high melting point and providing a self-validating analytical protocol for its thermodynamic profiling.
Structural Causality & Physicochemical Profiling
The thermal behavior of any pharmaceutical intermediate is fundamentally dictated by its crystal lattice energy. To understand the thermal robustness of 7-bromonaphthalen-1-amine HCl, it is necessary to compare it against its free base counterpart.
Table 1: Comparative Physicochemical Data
| Property | 7-Bromonaphthalen-1-amine (Free Base) | 7-Bromonaphthalen-1-amine HCl (Salt) |
| CAS Number | 136924-78-2 | 137466-04-7 |
| Molecular Formula | C₁₀H₈BrN | C₁₀H₉BrClN |
| Molecular Weight | 222.08 g/mol | 258.54 g/mol |
| Melting Point | 65–66 °C | 257–260 °C |
| Physical Form | Solid | Crystalline Powder |
| Primary Intermolecular Forces | van der Waals, Dipole-Dipole | Ionic Lattice, Hydrogen Bonding |
Mechanistic Causality:
As demonstrated in Table 1, the2[2]. However, protonation of the primary amine to form the hydrochloride salt drastically alters its thermodynamic profile, elevating the. This ~194 °C increase is driven by the transition from weak van der Waals interactions to a highly ordered ionic lattice. The strong intermolecular hydrogen bonding network (
Thermal Stability and Degradation Kinetics
At 257–260 °C, 7-bromonaphthalen-1-amine HCl undergoes an endothermic phase transition (melting). However, in halogenated amine hydrochlorides, the melting point is often immediately adjacent to its thermal decomposition threshold.
If thermal energy input continues beyond 260 °C, the compound exits the stable melt phase and initiates an exothermic degradation cascade. The primary degradation route is dehydrohalogenation—the release of corrosive hydrogen chloride (HCl) gas. Secondary degradation involves the homolytic cleavage of the carbon-bromine (C-Br) bond, generating highly reactive aryl radicals that rapidly polymerize into insoluble char.
Thermal degradation pathway of 7-bromonaphthalen-1-amine HCl.
Self-Validating Protocol: High-Precision Thermal Analysis (DSC/TGA)
To accurately determine the melting point and decomposition onset without overlapping artifacts, a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is required. The following protocol is designed as a self-validating system , ensuring that all thermal measurements are internally calibrated against known thermodynamic constants.
Step-by-Step Methodology
Step 1: Instrument Calibration (Self-Validation)
-
Action: Calibrate the DSC using high-purity Indium (
= 156.6 °C) and Zinc ( = 419.5 °C) standards. -
Causality: This specific dual-metal calibration brackets the expected 257–260 °C melting point of the sample. By confirming the instrument accurately reads the known phase transitions of Indium and Zinc, you mathematically validate the integrity of the subsequent sample data.
Step 2: Sample Preparation
-
Action: Weigh exactly 2.0 to 3.0 mg of 7-bromonaphthalen-1-amine HCl. For DSC, seal the sample in a hermetic aluminum pan. For TGA, place the sample in an aluminum pan with a laser-drilled pinhole.
-
Causality: The hermetic seal in DSC captures the true melting endotherm without mass loss interference. Conversely, the pinhole in the TGA pan is a critical safety and accuracy measure; it allows the escape of evolved HCl gas during decomposition, preventing pressure buildup and catastrophic pan rupture which would ruin the microbalance.
Step 3: Atmosphere Control
-
Action: Purge the furnace with dry Nitrogen (
) at a flow rate of 50 mL/min. -
Causality: An inert atmosphere prevents oxidative degradation. This ensures that any observed mass loss in the TGA is strictly due to the compound's intrinsic thermal decomposition (dehydrohalogenation) rather than atmospheric combustion.
Step 4: Thermal Ramping & Baseline Subtraction
-
Action: Run an empty pan baseline first. Then, heat the sample from 25 °C to 350 °C at a controlled rate of 10 °C/min. Subtract the baseline from the sample run.
-
Causality: Baseline subtraction removes the heat capacity artifacts of the aluminum pans, isolating the pure heat flow of the API intermediate.
Step 5: Data Synthesis
-
Action: Overlay the DSC and TGA thermograms.
-
Interpretation: A sharp endothermic peak on the DSC at 257–260 °C with zero corresponding mass loss on the TGA confirms the pure melting point. A subsequent sharp drop in the TGA mass curve (>260 °C) quantifies the onset of thermal degradation.
Implications for Drug Development and Storage
The thermal properties of 7-bromonaphthalen-1-amine HCl have direct implications for process chemistry. When utilizing this intermediate in high-temperature cross-coupling reactions (e.g., Buchwald-Hartwig aminations), the thermal stability dictates that the salt must either be free-based in situ prior to heating, or the reaction temperature must be strictly maintained below 150 °C to prevent premature degradation.
Furthermore, as a hydrochloride salt, the compound is inherently hygroscopic.2[2]. Exposure to ambient humidity can lead to moisture ingress into the crystal lattice, which acts as a plasticizer, artificially lowering the melting point and accelerating photolytic debromination.
References
- WO2024031089A1 - SARS-CoV-2 Main Protease Inhibitors.Google Patents.
Sources
Modulating the Electronic Landscape of Aromatic Amines: A Comparative Analysis of 7-Bromonaphthalen-1-amine and Non-Halogenated Analogs
Executive Summary
In rational drug design and advanced materials synthesis, the precise tuning of an aromatic amine's electronic properties—specifically its basicity (
This technical guide provides an in-depth comparative analysis of 7-bromonaphthalen-1-amine against its non-halogenated counterparts. By dissecting the competing inductive and resonance effects across the fused bicyclic
Mechanistic Foundations: Electronic Perturbation in Naphthylamines
The Baseline: Naphthalen-1-amine
To understand the halogenated derivative, we must first establish the baseline electronic behavior of naphthalen-1-amine. Unlike aliphatic amines, aromatic amines exhibit suppressed basicity due to the delocalization of the nitrogen's lone pair into the aromatic
The Halogen Effect: 7-Bromonaphthalen-1-amine
When a bromine atom is introduced at the 7-position (yielding 7-bromonaphthalen-1-amine), the electronic landscape is perturbed by two competing forces:
-
Inductive Effect (-I): Bromine is highly electronegative. It withdraws electron density through the
-bond framework. -
Resonance Effect (+R): The lone pairs on the bromine atom can theoretically donate electron density back into the
-system.
In halogenated aromatic systems, the -I effect overwhelmingly dominates the +R effect due to the poor orbital overlap between the large
Caption: Logical flow of electronic effects (-I vs +R) in 7-bromonaphthalen-1-amine modulating basicity.
Quantitative Electronic Properties
The interplay of these electronic effects can be quantified using Hammett substituent constants (
Table 1: Comparative Electronic Properties of Aromatic Amines
| Compound | Hammett | HOMO Level (eV)* | Primary Electronic Driver | |
| Aniline | 4.60 | N/A | -5.20 | Standard |
| Naphthalen-1-amine | 3.92 | N/A | -5.35 | Extended |
| 4-Bromoaniline | 3.86 | -5.50 | -I effect > +R effect | |
| 4-Bromo-1-naphthylamine | 2.90 | -5.75 | Direct -I effect on fused ring | |
| 7-Bromonaphthalen-1-amine | ~3.40 (Extrapolated) | -5.60 | Long-range -I effect across bicyclic core |
*HOMO levels are approximate values derived from cyclic voltammetry onset oxidation potentials. **The 7-position behaves pseudo-meta to the 1-position across the fused naphthalene system [3].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the theoretical properties discussed above must be verified through robust, self-validating experimental frameworks.
Protocol 1: Determination via Yasuda-Shedlovsky Extrapolation
Because highly conjugated, halogenated naphthylamines exhibit poor aqueous solubility, standard aqueous potentiometric titration fails. We utilize the Yasuda-Shedlovsky extrapolation method in mixed co-solvents to ensure thermodynamic accuracy.
Causality & Rationale: By measuring the apparent
-
Preparation: Prepare a
M solution of 7-bromonaphthalen-1-amine in 40%, 50%, 60%, and 70% (v/v) Methanol/Water mixtures. -
Ionic Strength Control: Add 0.15 M
to each solution to maintain a constant ionic strength, mimicking physiological conditions and stabilizing the activity coefficients. -
Titration: Titrate with standardized 0.01 M
using a glass electrode calibrated specifically for mixed-solvent systems. -
Data Processing: Plot the measured
against the reciprocal of the dielectric constant ( ). The y-intercept represents the absolute aqueous .
Protocol 2: HOMO/LUMO Mapping via Cyclic Voltammetry (CV)
Cyclic voltammetry provides a direct readout of the oxidation potential, which inversely correlates with the HOMO energy level. Halogenated amines require higher potentials to oxidize due to electron withdrawal.
Causality & Rationale: We utilize a Glassy Carbon Electrode (GCE) because it provides a wide anodic potential window without background oxidation, which is critical for electron-deficient amines. Ferrocene (
-
Electrode Preparation: Polish the GCE with 0.05 µm alumina slurry to a mirror finish, sonicating in ethanol and deionized water to remove insulating oxides.
-
Cell Assembly: Set up a three-electrode cell: GCE (Working), Platinum Wire (Counter), and
(Reference). -
Electrolyte Solution: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile. Run a blank scan to verify the absence of faradaic impurities. -
Analyte Scan: Add 2.0 mM of 7-bromonaphthalen-1-amine. Sweep from 0.0 V to +1.5 V at a scan rate of 50 mV/s. Record the onset oxidation potential (
). -
Internal Calibration: Spike the cell with 1.0 mM Ferrocene. Record the half-wave potential (
) [4]. -
Calculation: Determine the HOMO level using the empirical formula:
Caption: Self-validating cyclic voltammetry workflow using Ferrocene internal calibration.
Implications for Drug Development & Synthetic Reactivity
The distinct electronic profile of 7-bromonaphthalen-1-amine offers several strategic advantages in pharmaceutical chemistry:
Modulating Pharmacokinetics (ADME)
The reduction of the
Enhancing Metabolic Stability
The lowered HOMO level (increased oxidation potential) conferred by the bromine's -I effect makes the aromatic ring less susceptible to electrophilic attack by Cytochrome P450 enzymes. This electron deficiency protects the naphthalene core from rapid oxidative metabolism (e.g., epoxidation or aromatic hydroxylation), thereby prolonging the drug's half-life.
Orthogonal Late-Stage Functionalization
Beyond its electronic role, the C7-bromine acts as a highly selective synthetic handle. Because the amine group at C1 is electronically deactivated (less nucleophilic), the molecule can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) at the C7 position with minimal risk of competitive N-arylation, allowing for rapid diversification of structure-activity relationship (SAR) libraries.
References
-
National Center for Biotechnology Information. "1-Naphthylamine" PubChem Compound Summary for CID 8640. Retrieved from[Link]
-
Master Organic Chemistry. "Activating and Deactivating Groups In Electrophilic Aromatic Substitution." Retrieved from[Link]
-
Wikipedia Contributors. "Hammett equation." Wikipedia, The Free Encyclopedia. Retrieved from[Link]
-
MDPI. "Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach." Molecules. Retrieved from[Link]
Unlocking the Therapeutic Potential of the 7-Bromonaphthalen-1-amine Scaffold: A Guide for Drug Discovery
An In-Depth Technical Guide
Introduction: The Naphthalene Scaffold as a Privileged Structure in Medicinal Chemistry
The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, has proven to be a remarkably versatile and "privileged" structure in the realm of medicinal chemistry.[1][2][3] Its rigid, lipophilic nature provides an excellent foundation for constructing molecules that can effectively interact with biological targets. Naphthalene derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6]
This guide focuses on a specific, yet highly promising, starting point for novel drug discovery: the 7-bromonaphthalen-1-amine scaffold. This molecule is particularly attractive due to its bifunctional nature. The primary amine at the 1-position and the bromine atom at the 7-position serve as versatile chemical handles. These sites allow for systematic and diverse chemical modifications, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles. While direct biological data for the parent compound is limited[2], the extensive research on related bromo-naphthalene and naphthylamine derivatives provides a strong rationale for its investigation as a core for developing new therapeutic agents.[7][8][9][10]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines synthetic strategies, provides detailed protocols for evaluating key biological activities, and discusses the rationale behind these experimental choices, grounding all recommendations in established scientific principles and authoritative literature.
Part 1: Synthetic Strategies for Derivative Library Development
The true potential of the 7-bromonaphthalen-1-amine scaffold lies in its capacity for derivatization. The amine and bromo substituents are orthogonal handles for a wide array of well-established chemical transformations. A systematic approach to modifying these positions is crucial for building a diverse chemical library for biological screening and establishing robust Structure-Activity Relationships (SAR).
Key Derivatization Strategies:
-
At the 1-Amine Position: The primary amine is a nucleophile that can readily undergo acylation, sulfonylation, reductive amination, and urea/thiourea formation. These reactions allow for the introduction of a vast array of functional groups that can modulate the compound's polarity, hydrogen bonding capacity, and steric profile.
-
At the 7-Bromo Position: The bromine atom is an ideal handle for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are particularly powerful.[9] These methods allow for the facile introduction of diverse aryl and heteroaryl groups, which can occupy hydrophobic pockets in target enzymes or form critical π-π stacking interactions.[11]
The following workflow illustrates a general strategy for creating a focused library of derivatives from the 7-bromonaphthalen-1-amine core.
Caption: General workflow for the synthesis of a derivative library.
Part 2: Anticancer Activity Evaluation
Naphthalene-based compounds have shown significant promise as anticancer agents, acting through various mechanisms including inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][11][12][13] Derivatives of the 7-bromonaphthalen-1-amine scaffold are prime candidates for investigation in oncology.
Rationale for Anticancer Screening
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a primary target for therapeutic intervention.[9][14] The naphthalene moiety can effectively occupy the hydrophobic ATP-binding site of many kinases, while modifications at the amine and bromo positions can be tailored to confer selectivity and potency.[9] Furthermore, the planar aromatic system is a common feature in DNA intercalating agents and tubulin polymerization inhibitors, representing other potential mechanisms of cytotoxic action.[12]
Experimental Workflow for Anticancer Evaluation
A tiered screening approach is recommended, starting with broad cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic assays for active compounds.
Caption: Workflow for in vitro cytotoxicity screening and MoA studies.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the concentration of which is proportional to the number of living cells.[15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against selected cancer cell lines. The IC₅₀ value is the concentration of a drug required to inhibit the growth of 50% of the cell population.[15]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)[16]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
Test compounds dissolved in DMSO (e.g., 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol: [10][15]
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in a complete medium. Seed 100 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Also, add a medium with 0.5% DMSO to the negative control wells.
-
Incubation with Compound: Incubate the plate for 48-72 hours (the duration may need optimization based on the cell line's doubling time).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Cytotoxicity
Quantitative data should be summarized in a clear, tabular format for easy comparison of compound potency.
| Compound ID | Modifications (1-Amine, 7-Position) | Cancer Cell Line | IC₅₀ (µM) [±SD] |
| Lead-01 | Acetamide, Phenyl | MCF-7 | 2.33 [±0.21] |
| Lead-02 | Sulfonamide, Thiophene | MCF-7 | 7.39 [±0.54] |
| Lead-03 | Acetamide, 4-Methoxyphenyl | Huh-7 | 3.37 [±0.35] |
| Doxorubicin | (Reference Drug) | MCF-7 | 6.89 [±0.48] |
| Doxorubicin | (Reference Drug) | Huh-7 | 7.20 [±0.61] |
| (Note: Data is illustrative, based on activities of related naphthalene derivatives[4][12]) |
Potential Mechanism of Action: Kinase Inhibition
Should a derivative show potent cytotoxic activity, a likely mechanism is the inhibition of a protein kinase. Kinases are crucial nodes in signaling pathways that control cell proliferation, survival, and differentiation.[9]
Caption: Inhibition of a generic tyrosine kinase pathway by a derivative.
A fluorescence-based assay can be used to quantify the inhibitory effect of a compound on a specific kinase.[17][18] These assays are highly sensitive and can be performed in real-time, making them suitable for high-throughput screening.[17][19] The principle often involves measuring the consumption of ATP or the phosphorylation of a substrate.[20]
Part 3: Antimicrobial Activity Evaluation
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[21] Naphthalene derivatives have been reported to possess significant activity against a range of pathogenic bacteria and fungi, making this an important therapeutic area to explore.[1][3][7][8][10][22]
Rationale for Antimicrobial Screening
The lipophilic nature of the naphthalene ring is thought to facilitate the penetration of microbial cell membranes.[23] Once inside the cell, the compound or its derivatives can interfere with various essential processes. The exact mechanisms can vary, but potential targets include cell wall synthesis, protein synthesis, and nucleic acid replication. The chemical diversity that can be introduced onto the 7-bromonaphthalen-1-amine scaffold allows for the tuning of properties to target specific pathogens.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a gold-standard technique for quantitatively determining the in vitro antimicrobial activity of a compound.[21][24][25] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][26] This protocol is based on guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the MIC of test compounds against selected bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Microbial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or plate reader
Step-by-Step Protocol: [21][25]
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a range of decreasing concentrations.
-
Control Wells: Designate wells for a positive control (microbes + broth, no compound), a negative control (broth only), and a sterility control for the compound (highest compound concentration + broth, no microbes).
-
Inoculation: Prepare a standardized microbial inoculum and dilute it in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to all wells except the negative/sterility controls.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The result can also be read using a plate reader by measuring absorbance at 600 nm.
Data Presentation: Antimicrobial Activity
MIC values for a series of compounds should be tabulated to identify promising candidates and inform SAR.
| Compound ID | Modifications (1-Amine, 7-Position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Lead-04 | Piperidine, H | 62.5 | >128 | 62.5 |
| Lead-05 | H, Pyridinylmethyl | >100 | >100 | 25 |
| Lead-06 | H, 4-Methoxyphenyl-butenyl | >100 | >100 | >100 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |
| Ketoconazole | (Reference Drug) | N/A | N/A | 16 |
| (Note: Data is illustrative, based on activities of related naphthylamine derivatives[7][10]) |
Conclusion and Future Directions
The 7-bromonaphthalen-1-amine scaffold represents a valuable and highly versatile starting point for the discovery of novel therapeutic agents. Its bifunctional nature allows for extensive chemical exploration through well-established synthetic methodologies. The strong precedent for potent anticancer and antimicrobial activities among related naphthalene derivatives provides a solid foundation for initiating screening programs.
By employing the systematic workflows and detailed protocols outlined in this guide—from library synthesis to in vitro cytotoxicity and antimicrobial screening—research organizations can efficiently evaluate the potential of this scaffold. Positive "hits" from these primary assays should be advanced to more complex secondary and mechanistic studies to elucidate their mode of action, identify specific molecular targets, and build a comprehensive structure-activity relationship. The ultimate goal is the rational design of lead compounds with improved efficacy, selectivity, and drug-like properties, leveraging the full potential of this privileged chemical core.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-bromonaphthalen-1-amine
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Arylated Naphthylamines
The arylated naphthylamine scaffold is a privileged motif in medicinal chemistry and materials science, conferring unique photophysical properties and forming the core of numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation for the synthesis of these structures, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of its key reagents.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the successful Suzuki-Miyaura coupling of 7-bromonaphthalen-1-amine with various arylboronic acids.
A key challenge in the Suzuki-Miyaura coupling of amino-substituted aryl halides is the potential for the basic nitrogen center to coordinate with the palladium catalyst, which can lead to catalyst inhibition and reduced yields.[3] Judicious selection of the catalyst, ligand, base, and solvent system is therefore critical to mitigate these effects and achieve high-yielding, reproducible results. This document will delve into the mechanistic rationale behind these choices, offering field-proven insights to guide your experimental design.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction conditions. The cycle comprises three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-bromonaphthalen-1-amine, forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-rich ligands on the palladium center.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Critical Reaction Parameters and Their Rationale
The success of the Suzuki-Miyaura coupling of 7-bromonaphthalen-1-amine hinges on the careful selection of the following components:
-
Palladium Catalyst and Ligand: For electron-rich aryl bromides such as our substrate, and to counteract the coordinating effect of the amine, bulky, electron-rich phosphine ligands are highly recommended. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.
-
Recommended System: Buchwald-type ligands like XPhos, SPhos, or RuPhos, often supplied as pre-formed palladacycle precatalysts (e.g., XPhos Pd G3), are excellent choices.[7][8] These third-generation precatalysts are air- and moisture-stable, ensuring the reliable generation of the active LPd(0) species.[7]
-
Alternative: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a classic, effective, and more economical catalyst, though it may require higher catalyst loadings and temperatures.[9][10]
-
-
Base: The base is crucial for activating the boronic acid. The choice of base can significantly influence reaction rates and yields.
-
Recommended Bases: Inorganic bases are generally superior for this transformation.[5] Potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are highly effective and commonly used. Cesium carbonate (Cs2CO3) can also be beneficial, particularly for more challenging couplings.
-
Rationale: Stronger bases can lead to side reactions, while weaker bases may result in incomplete conversion. The optimal choice often depends on the specific boronic acid and solvent system.
-
-
Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is essential.
-
Recommended Solvents: A mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water, is a standard and robust choice.[5] The aqueous phase is vital for dissolving the inorganic base and facilitating the formation of the active boronate.
-
Alternative: For higher temperatures, aprotic polar solvents like N,N-dimethylformamide (DMF) can be employed, often with a small amount of water.
-
Comparative Data for Similar Substrates
While specific data for 7-bromonaphthalen-1-amine is sparse in the literature, extensive studies on analogous bromoanilines provide valuable guidance. The following table summarizes typical reaction conditions and outcomes for these related substrates, offering a predictive framework for optimizing the coupling of 7-bromonaphthalen-1-amine.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)2 (2) | None | Na2CO3 | DMF/H2O | 100 | 12 | 95 | [11] |
| 4-Bromoaniline | 4-Methylphenyl-boronic acid | Pd(OAc)2 (2) | None | Na2CO3 | DMF/H2O | 100 | 12 | 98 | [11] |
| 2-Bromoaniline | Benzylboronic acid pinacol ester | CataCXium A Pd G3 (10) | CataCXium A | K3PO4 | 2-MeTHF | 80 | 2 | 91 | [3] |
| 4-Bromoaniline | Phenylboronic acid | Mag-IL-Pd (0.05) | None | K2CO3 | H2O | 80 | 12 | 92 | [12] |
| 4-Bromo-toluene | Phenylboronic acid | Pd(OAc)2 (1) | P(biphenyl)Ph2 | K3PO4 | Toluene/H2O | 100 | 1 | >95 | [13] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of 7-bromonaphthalen-1-amine. It is imperative to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol utilizes a third-generation Buchwald precatalyst, which is recommended for its high activity and reliability with challenging substrates.
Materials:
-
7-bromonaphthalen-1-amine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
XPhos Pd G3 (or similar Buchwald precatalyst) (1-3 mol%)
-
Potassium phosphate (K3PO4) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
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Synthesis of azo dyes derived from 7-bromonaphthalen-1-amine hydrochloride
Application Note: Strategic Synthesis of Azo Chromophores Derived from 7-Bromonaphthalen-1-amine Hydrochloride
Part 1: Executive Summary & Strategic Value
This guide details the synthesis of azo dyes utilizing 7-bromonaphthalen-1-amine hydrochloride (CAS 137466-04-7) as the diazo component. Unlike simple aniline derivatives, this naphthalene scaffold offers extended conjugation, resulting in bathochromic shifts desirable for optical applications.
Why this molecule? The 7-bromo substituent is the critical strategic element. While it acts as a modest auxochrome in the dye itself, its primary value lies in post-azo functionalization . The bromine "handle" remains intact during diazotization, allowing researchers to synthesize the dye first and subsequently derivatize it via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to generate diverse libraries for drug discovery or materials science.
Part 2: Safety & Pre-requisites (E-E-A-T)
Warning: Naphthylamines and their diazonium salts are potent chemical species. While the 1-isomer is generally less toxic than the carcinogenic 2-isomer, strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended during weighing), lab coat, and safety goggles.
-
Thermal Hazard: Dry diazonium salts are shock-sensitive explosives. Never dry the intermediate diazonium salt; proceed immediately to coupling in solution.
Part 3: Mechanistic Pathway
The synthesis follows a two-stage mechanism: Diazotization followed by Azo Coupling .[1]
-
Diazotization: The amine hydrochloride is treated with nitrous acid (generated in situ from
+ ).[2] The reaction relies on the formation of the Nitrosonium ion ( ), which attacks the nucleophilic amine. -
Coupling: The resulting electrophilic diazonium species attacks an electron-rich aromatic coupler (e.g.,
-naphthol) via Electrophilic Aromatic Substitution (EAS).[2]
Visualizing the Pathway
Figure 1: Reaction logic flow from precursor amine to final azo chromophore.
Part 4: Detailed Experimental Protocols
Protocol A: Diazotization of 7-Bromonaphthalen-1-amine
Context: The hydrochloride salt is stable but may have limited solubility in cold water. We use a "paste" method to ensure high surface area for the reaction.
Reagents:
-
7-Bromonaphthalen-1-amine HCl: 5.0 mmol (approx. 1.29 g)
-
Hydrochloric Acid (37%): 1.5 mL (excess required to prevent triazene formation)
-
Sodium Nitrite (
): 5.5 mmol (0.38 g) dissolved in 2 mL water. -
Urea: ~100 mg (scavenger).
-
Ice/Water: ~10-15 g.
Step-by-Step Procedure:
-
Slurry Formation: In a 50 mL Erlenmeyer flask, suspend the 7-bromonaphthalen-1-amine HCl in 10 mL of water. Add 1.5 mL of concentrated HCl. Stir vigorously to create a fine suspension.
-
Expert Tip: If the salt is hydrophobic and clumps, add 1-2 mL of Glacial Acetic Acid to aid dispersion.
-
-
Cooling: Place the flask in an ice-salt bath. Internal temperature must reach 0–2°C .
-
Why? Above 5°C, the diazonium salt hydrolyzes to the corresponding phenol (7-bromo-1-naphthol), destroying the yield.
-
-
Nitrosation: Add the
solution dropwise via pipette under the surface of the liquid while stirring. Maintain temperature < 5°C. -
The "Self-Validating" End-Point:
-
After addition, stir for 15 minutes.
-
Test: Spot a drop of the reaction mixture onto Starch-Iodide paper .
-
Result: Instant Blue/Black color indicates excess Nitrous Acid (
). This is required to drive the reaction to completion. -
Correction: If no color change, add small aliquots of
until the test is positive.
-
-
Quenching: Destroy the excess
by adding Urea (solid) until the Starch-Iodide test is negative.-
Why? Excess nitrous acid will nitrosate your coupling agent in the next step, creating impurities.
-
Protocol B: Coupling with 2-Naphthol (Beta-Naphthol)
Context: Phenolic couplers require a basic environment to form the nucleophilic naphtholate ion.
Reagents:
-
2-Naphthol: 5.0 mmol (0.72 g)
-
Sodium Hydroxide (NaOH): 10% Aqueous Solution (10 mL)
-
Sodium Carbonate (
): Solid (buffer).
Step-by-Step Procedure:
-
Coupler Preparation: Dissolve 2-naphthol in the 10% NaOH solution in a 100 mL beaker. Cool to 0–5°C in an ice bath.
-
The Coupling Event: Slowly pour the cold diazonium solution (from Protocol A) into the alkaline naphthol solution with vigorous stirring.
-
Observation: A precipitate (usually bright red or orange) will form immediately.
-
-
pH Maintenance: Periodically check pH. It must remain pH 8–10 .
-
Expert Tip: As the diazonium solution (acidic) is added, the pH will drop. Sprinkle solid
to maintain alkalinity. If the pH drops below 7, coupling stops.
-
-
Maturation: Stir the colored slurry for 30–60 minutes at low temperature, then allow it to warm to room temperature over 1 hour.
-
Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove salts.
-
Purification: Recrystallize from Ethanol or Acetic Acid depending on solubility.
Part 5: Data Presentation & Characterization
Expected Analytical Data:
| Technique | Expected Signal | Structural Insight |
| FT-IR | N=N Stretch (Azo linkage confirmation). | |
| FT-IR | C-Br Stretch (Confirms bromine retention). | |
| 1H NMR | Aromatic region. Absence of broad | |
| UV-Vis | Bathochromic shift due to naphthalene conjugation. |
Troubleshooting Matrix:
| Observation | Root Cause | Corrective Action |
| Evolution of Gas ( | Decomposition of Diazonium Salt. | Temperature was too high (>5°C). Restart and keep colder. |
| Tar/Oil Formation | Coupling pH too high (>11) or too low (<7). | Maintain pH 8–10 using Carbonate buffer. |
| Low Yield | Incomplete Diazotization. | Ensure Starch-Iodide test is positive before coupling. |
| Dull Color | Impurity from excess Nitrous Acid. | Ensure Urea quenching step is performed thoroughly. |
Part 6: References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for diazotization of naphthylamines).
-
Organic Syntheses. "Coupling of Diazonium Salts: General Procedures." Org.[3] Synth.Coll. Vol. 2 , p. 145. (Foundational methodology for azo coupling).
-
Sigma-Aldrich. "Safety Data Sheet: 7-Bromonaphthalen-1-amine hydrochloride." (Safety and Physical Properties).
-
Hunger, K. Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH, 2003. (Context on naphthylamine dye properties).
Sources
Application Note: Quantitative Freebasing and Isolation of 7-Bromonaphthalen-1-amine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Chemical Rationale
The conversion of an amine hydrochloride salt to its free base is a fundamental operation in synthetic organic chemistry, particularly prior to utilizing the amine in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) where the presence of hydrochloride can poison the catalyst or disrupt the stoichiometric base equivalents.
7-Bromonaphthalen-1-amine is a highly valuable bifunctional building block. In its commercially available hydrochloride salt form (CAS 137466-04-7)[1], it exhibits excellent shelf stability but poor solubility in the organic solvents required for advanced synthesis. Converting it to the free base (CAS 136924-78-2)[2] requires a thermodynamically driven liquid-liquid extraction protocol[3].
The conjugate acid of the structurally analogous 1-naphthylamine has a known
Physicochemical Data Summary
| Property | 7-Bromonaphthalen-1-amine (Free Base) | 7-Bromonaphthalen-1-amine HCl (Salt) |
| CAS Number | 136924-78-2[2] | 137466-04-7[1] |
| Molecular Formula | ||
| Molecular Weight | 222.08 g/mol [5] | 258.54 g/mol |
| Physical State | Solid | Solid |
| Solubility Profile | Dichloromethane (DCM), EtOAc, DMSO | Water, Methanol |
| ~3.9[4] | N/A |
Experimental Workflow
Fig 1: Step-by-step workflow for the freebasing and extraction of 7-bromonaphthalen-1-amine.
Detailed Experimental Protocol
Materials Required
-
7-Bromonaphthalen-1-amine HCl
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (
) -
Deionized water & Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology
Step 1: Preparation of the Biphasic System
-
Transfer the 7-bromonaphthalen-1-amine HCl to an appropriately sized Erlenmeyer flask.
-
Add deionized water (10 mL per gram of substrate) to create an aqueous suspension.
-
Immediately add an equal volume of DCM or EtOAc.
-
Causality & Expert Insight: Performing the neutralization in a biphasic system is critical. If base is added to a purely aqueous suspension, the highly hydrophobic free base will instantly precipitate or "oil out." This physical barrier traps unreacted HCl salt inside the solid matrix, halting the reaction. The biphasic system ensures the free base partitions into the organic layer the moment it forms, driving the equilibrium to 100% completion[3].
Step 2: Basification (Deprotonation)
-
Place the biphasic mixture on a magnetic stir plate and stir vigorously.
-
Slowly add saturated aqueous
dropwise until the aqueous layer reaches a stable pH of 8–9 (verify via pH test strips).
-
Causality & Expert Insight:
is chosen over strong bases to prevent oxidation of the naphthylamine core. Because the is ~3.9[4], a pH of 8 provides a >4-log differential, guaranteeing quantitative deprotonation.
Step 3: Liquid-Liquid Extraction
-
Transfer the mixture to a separatory funnel.
-
Stopper and invert the funnel. Immediately open the stopcock to vent.
-
Shake vigorously for 1–2 minutes, venting frequently to release
gas generated by the neutralization of HCl[3]. -
Allow the phases to separate completely.
Step 4: Phase Separation
-
Collect the organic phase. (Note: DCM is the bottom layer; EtOAc is the top layer).
-
Extract the remaining aqueous layer with two additional portions of fresh organic solvent (2 x 10 mL per gram of starting material).
-
Causality & Expert Insight: The Nernst distribution law dictates that multiple small-volume extractions yield a significantly higher recovery of the solute than a single large-volume extraction.
Step 5: Desiccation (Washing and Drying)
-
Combine all organic extracts in the separatory funnel and wash with one portion of brine.
-
Transfer the organic layer to a clean flask and add anhydrous
until the granules flow freely like sand. Allow to sit for 15 minutes.
-
Causality & Expert Insight: The brine wash utilizes osmotic pressure to strip bulk water from the organic phase. The
chemically sequesters microscopic water droplets. Removing all water is vital; residual water during evaporation can cause hydrolysis or catalyze the thermal degradation of the amine.
Step 6: Concentration and Isolation
-
Filter the solution through fluted filter paper to remove the drying agent. Rinse the filter cake with a small volume of fresh solvent.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure. Maintain the water bath temperature below 40 °C.
-
Dry the resulting solid under high vacuum to yield the pure 7-bromonaphthalen-1-amine free base[5].
-
Causality & Expert Insight: Aromatic amines are susceptible to thermal oxidation. Restricting the bath temperature to <40 °C prevents the product from degrading into dark, tarry byproducts.
System Validation & Quality Control
To ensure the protocol has been executed successfully and the product is ready for downstream synthesis, utilize this self-validating checklist:
-
Thin Layer Chromatography (TLC): Spot the starting material (dissolved in MeOH) and the isolated product on a silica gel plate. Elute with 20% EtOAc in Hexanes. The free base will migrate up the plate (high
), whereas any unreacted HCl salt will remain pinned at the baseline due to its high polarity. -
Aqueous pH Verification: Dissolve a 1 mg crystal of the isolated product in a 1:1 mixture of water and ethanol. Test the pH; it should be neutral to slightly basic. An acidic reading indicates incomplete freebasing.
-
NMR Spectroscopy: In
, verify the disappearance of the broad, downfield ammonium ( ) signal and the appearance of a sharp, integration-matched primary amine ( ) signal, typically resonating between 4.0 and 4.5 ppm.
References
-
1-Naphthylamine | C10H9N | CID 8640 - PubChem , National Institutes of Health (nih.gov), 4
-
Technical Support Center: Free Base Extraction of Cystamine Dihydrochloride , Benchchem, 3
-
136924-78-2 | 7-Bromonaphthalen-1-amine , ChemScene, 5
-
136924-78-2 | 7-Bromonaphthalen-1-amine , BLD Pharm, 2
-
1-Naphthalenamine, 7-bromo-, hydrochloride | 137466-04-7 , Angene Chemical, 1
Sources
Application Note: Strategic Utilization of 7-Bromonaphthalen-1-amine HCl in Pharmaceutical Synthesis
Executive Summary
7-Bromonaphthalen-1-amine hydrochloride (CAS 136924-78-2 for free base; HCl salt analogs vary) represents a high-value "linchpin" scaffold in medicinal chemistry. Its value lies in its 1,7-substitution pattern , which offers a unique vector for substituting the naphthalene core compared to the more common 1,4- or 1,5-isomers. This geometry is particularly relevant in the design of kinase inhibitors and GPCR ligands where the naphthalene ring acts as a rigid spacer between a hydrogen-bond donor (amine) and a hydrophobic tail (bromide-derived coupling).
This guide addresses the primary challenge of this intermediate: Chemo-selectivity . The molecule contains a nucleophilic amine and an electrophilic bromide.[1] Successful utilization requires protocols that prevent catalyst poisoning by the free amine during cross-coupling reactions.
Chemical Profile & Safety Assessment
| Property | Specification | Notes |
| Formula | C₁₀H₈BrN[2][3] · HCl | Salt form prevents oxidation. |
| Appearance | White to pale pink solid | Darkens (purple/brown) upon oxidation/light exposure. |
| Solubility | DMSO, Methanol (High); DCM (Low) | Free base is soluble in DCM/EtOAc. |
| Acidity | Weakly acidic (HCl salt) | Must be neutralized for Pd-catalysis. |
| Toxicity | HIGH HAZARD | Naphthylamines are potential carcinogens.[4][5][6] Use full PPE and containment. |
Handling Precaution: 1-aminonaphthalenes are historically associated with bladder toxicity.[5] While the 7-bromo substituent alters metabolism, all handling must occur within a fume hood using double-gloving protocols.
Strategic Logic: The Divergent Workflow
To maximize yield and purity, we employ a Protection-First Strategy . Direct palladium-catalyzed coupling on the free amine often leads to catalyst deactivation (Pd coordination to -NH₂) or competing Buchwald-Hartwig amination side products.
The Logic Flow:
-
Salt Break: Convert stable HCl salt to reactive free base.
-
Chemoselective Protection: Mask -NH₂ with Boc (tert-butyloxycarbonyl) to remove nucleophilicity.
-
C-C Bond Formation: Perform Suzuki-Miyaura coupling at C7.
-
Deprotection/Functionalization: Reveal amine for final pharmacophore installation.
Visualization: Divergent Synthesis Pathway
Caption: Logical workflow for orthogonal functionalization. Protecting the amine (Blue) enables high-yield catalysis at the bromide (Green).
Detailed Experimental Protocols
Protocol 1: Salt Break & In-Situ Protection
Objective: Convert the stable HCl salt to the N-Boc protected intermediate to enable subsequent metal catalysis.
Materials:
-
7-Bromonaphthalen-1-amine HCl (10.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol)
-
Triethylamine (TEA) (25.0 mmol)
-
Dichloromethane (DCM) (anhydrous)
-
DMAP (Catalytic, 0.5 mmol)
Step-by-Step:
-
Suspension: Charge a round-bottom flask with 7-bromonaphthalen-1-amine HCl and DCM (10 vol). The salt will likely remain suspended.
-
Liberation: Cool to 0°C. Add TEA dropwise over 10 minutes. The suspension will clear as the free base is liberated and the TEA·HCl salt forms.[6][7]
-
Protection: Add Boc₂O (dissolved in minimal DCM) slowly. Add catalytic DMAP.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (polar, streaks) should disappear, replaced by a non-polar spot (Rf ~0.6).
-
Workup: Wash organic layer with 1M HCl (to remove excess TEA/DMAP), then Sat. NaHCO₃, then Brine.[2]
-
Isolation: Dry over MgSO₄, concentrate, and recrystallize from Hexane/EtOAc.
-
Checkpoint: A white/off-white solid indicates pure N-Boc material. If pink, oxidation occurred; recrystallize with charcoal.
-
Protocol 2: C7-Selective Suzuki-Miyaura Coupling
Objective: Extend the carbon skeleton at the 7-position using the N-Boc protected intermediate.
Causality: We use a phosphine-ligated Palladium catalyst.[8] The bulky Boc group at C1 prevents the nitrogen from coordinating to the Pd center, ensuring the catalytic cycle turns over exclusively at the C7-Bromide.
Materials:
-
N-Boc-7-bromonaphthalen-1-amine (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)[3]
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk flask and backfill with Argon/Nitrogen 3x.
-
Charging: Add N-Boc-intermediate, Boronic Acid, and Pd catalyst.
-
Solvation: Add degassed Dioxane and the aqueous K₂CO₃ solution.
-
Note: Biphasic systems (Suzuki conditions) often require vigorous stirring.
-
-
Thermal Activation: Heat to 80–90°C.
-
Monitoring: Reaction typically completes in 2–4 hours. Watch for the consumption of the bromide.[9]
-
-
Scavenging: Cool to RT. Filter through a Celite pad to remove Pd black.
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica).
-
Self-Validation: The product should be fluorescent under UV (254 nm) due to the extended conjugation of the naphthalene system.
-
Protocol 3: Deprotection & Amide Coupling (Pharmacophore Install)
Objective: Remove the Boc group and attach the final "head" group to the amine.
Step-by-Step:
-
Deprotection: Dissolve the Suzuki product in DCM. Add Trifluoroacetic Acid (TFA) (20% v/v). Stir 1 hr.
-
Free Base Recovery: Concentrate to remove TFA. Redissolve in EtOAc and wash with Sat. NaHCO₃ (Critical: You must liberate the amine from the TFA salt for the next step).
-
Amide Coupling:
-
Reagents: Carboxylic Acid (Target), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
-
Procedure: Mix Acid + HATU + DIPEA in DMF for 15 mins (Activation). Add the deprotected naphthylamine. Stir 12h.
-
Why HATU? Naphthylamines are electronically deactivated (less nucleophilic) compared to alkyl amines. HATU provides the necessary activation energy.
-
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Dark/Purple Reaction Mixture | Oxidation of free amine | Ensure Argon atmosphere; Minimize light exposure; Speed up protection step. |
| Stalled Suzuki Coupling | Catalyst poisoning | Ensure Boc protection is 100% complete before coupling. Switch to SPhos-Pd-G2 catalyst. |
| Low Yield in Amide Coupling | Steric hindrance/Low nucleophilicity | Use HATU or POCl₃ activation. Heat to 50°C if necessary. |
Visualization: Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields in cross-coupling steps.
References
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene. Retrieved from
-
Sigma-Aldrich. (n.d.).[10] 7-Bromonaphthalen-1-amine Product Specification and Safety Data Sheet. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Mechanism and Protocols. Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Pocket Guide to Chemical Hazards: 1-Naphthylamine. Retrieved from
Sources
- 1. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 2. 7-bromo-1-Naphthalenamine - CAS:136924-78-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 134-32-7 | CAS DataBase [m.chemicalbook.com]
- 5. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 6. CAS 552-46-5: 1-Naphthylamine, hydrochloride | CymitQuimica [cymitquimica.com]
- 7. 1-Naphthylamine hydrochloride, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Aminonaphthalene hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Diazotization methods for 7-bromonaphthalen-1-amine hydrochloride
Advanced Diazotization Strategies for 7-Bromonaphthalen-1-amine Hydrochloride: Aqueous and Anhydrous Protocols
Introduction & Mechanistic Rationale
7-Bromonaphthalen-1-amine hydrochloride is a highly versatile, bifunctional building block in advanced organic synthesis and drug development. The primary amine serves as the reactive site for diazotization, while the 7-bromo substituent acts as a robust synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].
However, the diazotization of halogenated naphthylamines presents unique physicochemical challenges. While the hydrochloride salt form provides pre-activation (bypassing the difficult protonation of a hydrophobic free base), it suffers from poor aqueous solubility, often necessitating specialized solvation or suspension strategies[2]. Furthermore, the electron-withdrawing nature of the bromine atom subtly modulates the nucleophilicity of the naphthyl ring. While this mildly reduces the risk of off-target electrophilic aromatic substitutions compared to unsubstituted naphthylamines, precise kinetic and thermodynamic control remains critical to prevent self-coupling (triazene formation) and phenol degradation[3].
Workflow & Decision Matrix
The selection of a diazotization method depends entirely on the downstream application. Aqueous routes are ideal for immediate in situ azo coupling, whereas anhydrous routes are mandatory when the diazonium intermediate must be isolated as a stable salt for water-sensitive catalytic cycles.
Workflow for selecting aqueous vs. non-aqueous diazotization routes for 7-bromonaphthalen-1-amine.
Quantitative Data & Optimization Metrics
The following table summarizes the critical parameters differentiating the two primary methodologies.
| Parameter | Protocol A: Aqueous (NaNO₂/HCl) | Protocol B: Anhydrous (t-BuONO) |
| Nitrosating Agent | Sodium Nitrite (NaNO₂)[4] | tert-Butyl Nitrite (t-BuONO)[5] |
| Acid Source | Concentrated HCl[4] | p-Toluenesulfonic Acid (p-TsOH)[5] |
| Solvent System | Water / Glacial Acetic Acid[2] | THF, Acetonitrile, or Methanol[5] |
| Operating Temperature | 0 to 5 °C[4] | Room Temperature (~20 °C)[5] |
| Reaction Time | 30 - 60 minutes[4] | 15 - 30 minutes[5] |
| Intermediate Stability | Highly labile (must be used in situ) | Bench-stable for months (as Tosylate)[5] |
| Downstream Utility | Aqueous Azo coupling, Sandmeyer | Heck-Matsuda, Anhydrous Cross-Coupling[1] |
Experimental Protocols (Self-Validating Systems)
Protocol A: Aqueous Diazotization (Standard NaNO₂/HCl Method)
Context: Designed for immediate downstream azo dye synthesis or aqueous Sandmeyer reactions.
-
Step 1: Preparation of the Amine Suspension Weigh 10 mmol of 7-bromonaphthalen-1-amine hydrochloride. Suspend the powder in a mixture of 15 mL concentrated HCl and 15 mL deionized water[4]. If the suspension is too thick, add 5-10 mL of glacial acetic acid to improve dispersion[2]. Causality: Maintaining a massive excess of strong acid ensures the amine remains fully protonated. If unprotonated free amine is present, it acts as a nucleophile and attacks the newly formed diazonium salt, leading to irreversible triazene (self-coupling) formation[3].
-
Step 2: Thermal Equilibration Submerge the reaction flask in an ice-salt bath and cool the suspension to 0–5 °C[4]. Causality: Naphthyl diazonium chlorides are thermally labile. Exceeding 5 °C provides enough thermal energy to expel nitrogen gas (N₂), degrading the intermediate into a 7-bromonaphthalen-1-ol byproduct[4].
-
Step 3: Nitrite Addition Prepare a solution of 10.5 mmol of sodium nitrite (NaNO₂) in 5 mL of cold water. Add this dropwise to the amine suspension over 15-20 minutes, ensuring the internal temperature strictly remains below 5 °C[4]. Causality: Slow, subsurface addition prevents localized exothermic spikes and the escape of volatile, toxic nitrous gases.
-
Step 4: Validation & Quenching Stir for 30 minutes. Self-Validation: Test the solution with Congo Red paper. It must turn distinctively blue, confirming the pH is below 3.0 and the environment is sufficiently acidic[3]. Next, test with Starch-Iodide paper; a deep blue-black color confirms the presence of excess nitrous acid, indicating the reaction has gone to completion[3]. Quenching: Excess nitrous acid will cause deleterious nitrosation of downstream coupling partners. Add solid sulfamic acid in small portions until effervescence (N₂ gas release) ceases and the Starch-Iodide paper no longer changes color[2]. The clear, cold diazonium chloride solution is now ready for immediate use.
Protocol B: Anhydrous Diazotization (tert-Butyl Nitrite / p-TsOH Method)
Context: Designed for the isolation of bench-stable diazonium salts for water-sensitive organometallic catalysis.
-
Step 1: Solvation and Acidification Dissolve 10 mmol of 7-bromonaphthalen-1-amine hydrochloride in 20 mL of anhydrous organic solvent (e.g., THF or Acetonitrile). Add 15 mmol of anhydrous p-toluenesulfonic acid (p-TsOH)[5]. Causality: Exchanging the chloride counterion for a bulky, non-nucleophilic tosylate anion drastically increases the thermodynamic stability of the resulting diazonium salt, preventing spontaneous degradation[5].
-
Step 2: Alkyl Nitrite Addition At room temperature, add 12 mmol of tert-butyl nitrite (t-BuONO) dropwise to the stirred solution[5]. Causality:t-BuONO acts as an organic-soluble source of the nitrosonium ion. Unlike the aqueous route, this reaction can proceed safely at room temperature because the resulting tosylate salt is highly stable and resistant to thermal degradation at 20 °C[5].
-
Step 3: Isolation & Validation Stir the mixture for 30 minutes. To isolate the product, add 40 mL of cold diethyl ether to precipitate the diazonium tosylate. Filter the precipitate under a vacuum and wash with additional cold ether. Self-Validation: The formation of an intensely colored (often dark red or orange) solid confirms the successful generation of the diazonium species[1]. For rigorous analytical validation, perform Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy on the dry powder. A sharp, distinct absorption band at approximately 2200 cm⁻¹ confirms the presence of the diazonium (N≡N) triple bond.
References
1.[5] Title: Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media | Request PDF Source: ResearchGate URL: 2.[4] Title: Application Notes and Protocols: Synthesis of Azo Dyes Using 1-Naphthylhydrazine Hydrochloride Precursors Source: Benchchem URL: 3.[3] Title: Organic Syntheses Procedure Source: orgsyn.org URL: 4.[1] Title: Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides) Source: Pure (Aarhus University) URL: 5.[2] Title: US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water Source: Google Patents URL:
Sources
Preparation of Fluorescent Probes Using 7-Bromonaphthalen-1-amine Precursors: A Comprehensive Workflow for Sensor Development
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol
Executive Summary
The development of small-molecule fluorescent probes is a critical component of modern bioimaging, diagnostic assays, and drug discovery. Among the various fluorophore scaffolds, naphthalene derivatives offer highly tunable photophysical properties, excellent structural plasticity, and high quantum efficiency[1]. This application note details the strategic design and synthesis of fluorescent sensors utilizing 7-bromonaphthalen-1-amine as a bifunctional precursor. By leveraging palladium-catalyzed cross-coupling and site-selective amine functionalization, this guide provides a self-validating, step-by-step framework for constructing Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) based sensors.
Mechanistic Rationale & Scaffold Design
The utility of 7-bromonaphthalen-1-amine lies in its orthogonal reactivity, which allows for precise, stepwise functionalization:
-
C7-Bromine (Electrophilic Handle): The bromine atom at the 7-position is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This allows for the introduction of extended
-conjugated systems or electron-withdrawing groups (EWGs)[2]. -
C1-Amine (Nucleophilic/Donor Site): The primary amine acts as an electron donor, establishing a donor-
-acceptor (D- -A) architecture necessary for ICT. Furthermore, the amine can be functionalized into a receptor moiety (e.g., via alkylation) to introduce a PET mechanism[3].
Photophysical Synergy: In a properly designed PET-based probe, the lone pair of electrons on the receptor nitrogen quenches the excited state of the fluorophore, resulting in an "OFF" state. Upon coordination with a target analyte (such as a proton or a diamagnetic metal ion like Zn²⁺), the lone pair is engaged, blocking the PET pathway and triggering a strong fluorescence "Turn-ON" signal[3],[4]. Conversely, binding to paramagnetic transition metals like Cu²⁺ typically results in fluorescence quenching due to d-d electron transfer and induced intersystem crossing[5],[6].
Synthetic workflow for 7-bromonaphthalen-1-amine derived fluorescent probes.
Experimental Protocols
The following protocols describe the synthesis of a generic metal-ion sensor (e.g., for Zn²⁺ or Cu²⁺) using 4-cyanophenylboronic acid to extend the
Phase 1: Palladium-Catalyzed Cross-Coupling (Fluorophore Core Synthesis)
Objective: Synthesize 4-(8-aminonaphthalen-2-yl)benzonitrile to establish the D-
Step-by-Step Procedure:
-
Preparation: In an oven-dried 50 mL Schlenk flask, combine 7-bromonaphthalen-1-amine (1.0 mmol, 222 mg), 4-cyanophenylboronic acid (1.2 mmol, 176 mg), and anhydrous K₂CO₃ (3.0 mmol, 414 mg).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) to the solid mixture.
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and distilled water (15 mL). Degas the suspension by bubbling with ultra-pure argon for 20 minutes. Note: Strict exclusion of oxygen is critical to prevent the homocoupling of the boronic acid.
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).
-
Workup: Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography to yield the intermediate fluorophore core.
Phase 2: Receptor Installation via Reductive Amination
Objective: Alkylate the C1-amine with a picolyl group to create the metal-binding receptor. Causality & E-E-A-T Insight: Reductive amination is strictly chosen over amidation. Amidation would delocalize the nitrogen's lone pair into the carbonyl group, destroying its ability to participate in the PET quenching mechanism[3]. Reductive amination preserves the sp³ hybridization and the active lone pair required for the sensor's "OFF" state.
Step-by-Step Procedure:
-
Imine Formation: Dissolve the intermediate from Phase 1 (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add 2-pyridinecarboxaldehyde (0.6 mmol, 64 mg) and a catalytic amount of glacial acetic acid (2 drops). Stir at room temperature for 4 hours.
-
Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.0 mmol, 212 mg). Note: NaBH(OAc)₃ is selected for its mildness, selectively reducing the imine without affecting the nitrile group.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12 hours).
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with dichloromethane (3 × 15 mL). Dry the organic layers over MgSO₄ and evaporate the solvent.
-
Purification: Purify by neutral alumina column chromatography (to prevent protonation of the picolylamine) to afford the final fluorescent probe.
Proposed photophysical signaling pathway upon target analyte binding.
Photophysical Characterization & Validation
To validate the probe, perform UV-Vis absorption and fluorescence emission titrations in a physiological buffer (e.g., 10 mM HEPES, pH 7.4, with 1% DMSO as a cosolvent). The Limit of Detection (LOD) should be calculated using the standard
Table 1: Anticipated Photophysical Properties of the Synthesized Probe
| State | Analyte Concentration | Absorbance | Emission | Stokes Shift (nm) | Quantum Yield ( |
| Apo-Probe | 0 equivalents | 385 | 410 (Weak) | 25 | < 0.05 |
| Holo-Probe (Zn²⁺) | 5 equivalents | 405 | 520 (Strong) | 115 | 0.65 |
| Holo-Probe (Cu²⁺) | 5 equivalents | 410 | Quenched | N/A | < 0.01 |
Note: The large Stokes shift observed upon Zn²⁺ binding is characteristic of the restored ICT state, minimizing self-absorption and auto-fluorescence interference during bioimaging[3]. The quenching observed with Cu²⁺ is a result of the metal's paramagnetic nature[5],[6].
Applications in Drug Development & Bioimaging
Fluorescent probes derived from 7-bromonaphthalen-1-amine are highly valuable in preclinical drug development. They can be conjugated to polymer matrices for use as drug delivery sensors[3], utilized to map acidic microenvironments in tumor cells, or employed to monitor intracellular fluctuations of transition metals implicated in neurodegenerative diseases[5]. The robust nature of the naphthalene core ensures high photostability, making these probes ideal for real-time, non-invasive cellular imaging and high-throughput screening assays[3],[7].
References
-
Title: Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. Source: Wikimedia Commons / Royal Society. URL: [Link][3]
-
Title: Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Source: Semantic Scholar. URL: [Link][5]
-
Title: Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. Source: MDPI. URL: [Link][8]
-
Title: Design, synthesis and biological evaluation of naphthalimide-based fluorescent probes for α1-adrenergic receptors. Source: PubMed / NIH. URL: [Link][7]
-
Title: Dipicolylamine-Based Fluorescent Probes and Their Potential for the Quantification of Fe3+ in Aqueous Solutions. Source: PMC / NIH. URL: [Link][4]
-
Title: Induced intersystem crossing at the fluorescence quenching of laser dye 7-amino-1,3-naphthalenedisulfonic acid by paramagnetic metal ions. Source: PubMed / NIH. URL: [Link][6]
-
Title: Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Source: MDPI. URL: [Link][1]
Sources
- 1. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- 4. Dipicolylamine-Based Fluorescent Probes and Their Potential for the Quantification of Fe3+ in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Induced intersystem crossing at the fluorescence quenching of laser dye 7-amino-1,3-naphthalenedisulfonic acid by paramagnetic metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of naphthalimide-based fluorescent probes for α1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Strategic Solvent Selection for the Dissolution of 7-Bromonaphthalen-1-amine Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving 7-bromonaphthalen-1-amine hydrochloride. Moving beyond simple trial-and-error, this note elucidates a systematic approach grounded in the physicochemical properties of the molecule. It combines theoretical analysis with detailed, field-proven experimental protocols for both qualitative screening and precise quantitative solubility determination. The objective is to empower the user to make informed, efficient, and reproducible decisions for solvent selection in applications ranging from reaction chemistry to formulation development.
Foundational Principles: Understanding the Solute
The successful dissolution of any active pharmaceutical ingredient (API) begins with a thorough understanding of its molecular structure and resulting physicochemical properties. 7-Bromonaphthalen-1-amine hydrochloride (C₁₀H₉BrClN) is a salt, and its features dictate its interaction with various solvents.
-
The Aromatic Core: The large, bicyclic naphthalene ring system is inherently nonpolar and hydrophobic. This structure favors solubility in organic solvents that can engage in van der Waals forces and potentially π-π stacking interactions.[1]
-
The Amino Group & Hydrochloride Salt: The primary amine (-NH₂) is a polar, basic functional group capable of hydrogen bonding. Its protonation to form the hydrochloride salt (-NH₃⁺Cl⁻) transforms the molecule into an ionic species. This salt form drastically increases its polarity and introduces the potential for strong ion-dipole interactions with polar solvents.[2] This is a common strategy in the pharmaceutical industry to enhance the aqueous solubility of basic drug molecules.[2][3]
-
The Bromo Substituent: The bromine atom adds to the molecular weight and introduces a degree of lipophilicity, slightly counteracting the polarity of the amine salt and potentially enhancing solubility in halogenated solvents.[1]
The key to dissolving this molecule is finding a solvent system that can effectively solvate both the nonpolar naphthalene core and the highly polar ammonium chloride group.
Predictive Solubility Analysis
Based on the "like dissolves like" principle, we can forecast the compound's likely behavior in various solvent classes.[1] This predictive framework serves as the basis for efficient experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl groups can hydrogen bond with the amine salt, and the high polarity can solvate the ionic species. Solubility in water may be pH-dependent.[4] |
| Polar Aprotic | DMSO, DMF | High | These solvents possess high dipole moments capable of solvating the ionic salt, while their organic character can accommodate the naphthalene ring. DMSO is a common diluent for amine hydrochlorides.[5][6] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | These are less polar than alcohols but may still offer some solubility. They have been shown to be suitable solvents for the preparation of other hydrochloride salts.[7] |
| Ethers | Tetrahydrofuran (THF) | Low | The moderate polarity of THF may be insufficient to effectively break the crystal lattice energy of the salt, leading to poor dissolution. |
| Esters | Ethyl Acetate | Low | Similar to ethers, the polarity is often too low for effective solvation of hydrochloride salts.[7] |
| Chlorinated | Dichloromethane (DCM) | Low | While capable of interacting with the bromo group, the low polarity of DCM is unlikely to dissolve the ionic salt portion of the molecule. |
| Nonpolar Aromatic | Toluene | Very Low to Insoluble | Despite potential π-π interactions with the naphthalene core, these solvents lack the polarity to solvate the ammonium chloride group.[8] |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | These solvents offer no effective solvation mechanism for the polar, ionic salt. |
Experimental Workflow for Solvent Selection
A systematic approach ensures that the chosen solvent is not only effective but also optimal for the intended application. The following workflow provides a clear path from initial screening to quantitative confirmation.
Caption: Workflow for Strategic Solvent Selection.
Protocols for Solubility Determination
Safety Precaution: Always handle 7-bromonaphthalen-1-amine hydrochloride in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use.
Protocol 1: Rapid Qualitative Solubility Screening
This protocol is designed for rapid screening of multiple solvents to identify promising candidates for further quantitative analysis.
Objective: To visually and quickly categorize solvents as "Soluble," "Partially Soluble," or "Insoluble."
Materials:
-
7-Bromonaphthalen-1-amine hydrochloride
-
Candidate solvents (e.g., Water, Methanol, DMSO, Acetone, THF, Toluene)
-
4 mL glass vials with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Spatula
Methodology:
-
Preparation: Label one vial for each solvent to be tested.
-
Weighing: Accurately weigh approximately 5 mg of 7-bromonaphthalen-1-amine hydrochloride directly into each labeled vial. Record the exact mass.
-
Solvent Addition: Add 1.0 mL of the corresponding solvent to each vial. This creates a target concentration of ~5 mg/mL.
-
Agitation: Cap each vial securely and vortex the mixture vigorously for 60 seconds.
-
Observation: Allow the vials to stand undisturbed for 2-3 minutes. Visually inspect each vial against a dark background.
-
Classification:
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has clearly dissolved (indicated by a colored or hazy solution), but undissolved particles remain.
-
Insoluble: The solid material appears largely unchanged, with no significant dissolution observed.
-
-
Record: Document the observations for each solvent in a laboratory notebook.
Protocol 2: Quantitative Equilibrium Solubility Determination
This protocol determines the saturation solubility of the compound in the most promising solvents identified during the screening phase. The "shake-flask" method is a gold standard for determining equilibrium solubility.[9][10]
Objective: To determine the precise concentration (e.g., in mg/mL) of a saturated solution at a defined temperature.
Materials:
-
7-Bromonaphthalen-1-amine hydrochloride
-
Promising solvents from Protocol 1
-
Thermostatically controlled shaker or incubator
-
Centrifuge capable of holding the chosen vials/tubes
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other chemically compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Methodology:
-
System Suitability: Prepare a stock solution of the compound in a solvent where it is highly soluble (e.g., DMSO) and develop a calibrated analytical method (e.g., HPLC-UV) to accurately quantify the compound's concentration. A five-point calibration curve is recommended.
-
Sample Preparation: Add an excess amount of 7-bromonaphthalen-1-amine hydrochloride to a pre-determined volume of the test solvent in a suitable vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibrium is reached (e.g., add 20 mg to 2 mL of solvent). This ensures saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient duration. Causality Insight: Equilibration is critical for obtaining a true thermodynamic solubility value. For many crystalline compounds, 24 hours is sufficient, but 48-72 hours may be necessary. Preliminary time-point experiments can validate the required equilibration time.[10]
-
Phase Separation: After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes. Self-Validation: Centrifugation is superior to simple filtration at this stage as it minimizes the risk of further dissolution due to temperature changes or clogging of the filter.
-
Sample Extraction: Carefully pipette a known volume of the clear supernatant from the top of the vial, being cautious not to disturb the solid pellet at the bottom.
-
Final Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any fine particulate matter that could interfere with the analytical measurement.
-
Dilution and Analysis: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of your pre-established calibration curve.
-
Quantification: Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor used. Perform the experiment in triplicate for each solvent to ensure reproducibility.[9]
Interpreting Results and Final Selection
The final choice of solvent depends on a balance of factors. While high solubility is often the primary goal, other considerations are critical in a research and development context.
-
Application-Specific Concentration: Does the solvent achieve the target concentration required for your reaction, assay, or formulation?
-
Process Compatibility: Is the solvent's boiling point, viscosity, and toxicity compatible with subsequent process steps (e.g., reaction conditions, evaporation, purification)?
-
Stability: Is the compound stable in the solvent for the required duration? A short-term stability study may be warranted.
-
Safety and Environmental Impact: Consider the flammability, toxicity, and environmental disposal requirements of the solvent.
-
Cost and Availability: For large-scale applications, the cost and reliable sourcing of the solvent are important factors.
By systematically applying the principles and protocols outlined in this note, researchers can move beyond guesswork and confidently select an optimal solvent system for 7-bromonaphthalen-1-amine hydrochloride, ensuring the robustness and success of their scientific endeavors.
References
-
World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based classification. WHO. Retrieved from [Link]
-
Frenkel, O. (2018, July 26). Solving solubility issues in modern APIs. Teva API. Retrieved from [Link]
-
Pauletti, G., et al. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. Retrieved from [Link]
-
Krieg, B. J., et al. (2021). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. Retrieved from [Link]
-
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
- Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
- Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
-
Puranik, S. B., et al. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]
-
Kumar, L., et al. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009, March 19). small scale solvent stripping. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage? Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromonaphthalen-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). US3754034A - Process for the nuclear chlorination of aromatic amines in the para position.
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. pharmtech.com [pharmtech.com]
- 4. web.mst.edu [web.mst.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents [patents.google.com]
- 8. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]
- 9. who.int [who.int]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Handling and storage protocols for light-sensitive naphthylamine salts
Application Note: Handling, Storage, and Purification Protocols for Light-Sensitive Naphthylamine Salts
Part 1: Executive Summary & Core Directive
Objective: To establish a rigorous, self-validating framework for the handling of naphthylamine salts (specifically 1-naphthylamine hydrochloride and N-(1-naphthyl)ethylenediamine dihydrochloride). These compounds are critical intermediates in dye synthesis and nitrate analysis (Griess Reagent) but possess significant stability challenges (photodegradation, oxidation) and severe health hazards (carcinogenicity).[1]
The "Zero-Compromise" Standard: Unlike standard laboratory reagents, naphthylamine salts require a "Chain of Custody" approach to storage.[1] Exposure to light or air does not merely lower purity—it generates oxidized byproducts (often purple/red azo compounds or naphthoquinones) that actively interfere with colorimetric assays and increase toxicity.[1]
Part 2: Safety & Hazard Assessment (Critical)
Warning: 1-Naphthylamine is a Category 1A Carcinogen (OSHA/IARC).[1] It is often contaminated with 2-Naphthylamine, a potent human bladder carcinogen.[1]
| Hazard Class | Description | Mechanism of Action |
| Carcinogenicity | Category 1A | Metabolic activation via N-hydroxylation leads to DNA adduct formation, particularly in bladder urothelium.[1] |
| Acute Toxicity | Skin Absorption | Highly lipophilic; rapidly penetrates skin.[1] Induces Methemoglobinemia (oxidizes hemoglobin Fe2+ to Fe3+), causing cyanosis and hypoxia.[1] |
| Chronic Toxicity | Cumulative | Long-term exposure, even at low levels, correlates with bladder tumors.[1] |
PPE "Red Zone" Protocol:
-
Gloves: Do NOT rely on standard thin latex.[1]
-
Respiratory: Handling of dry powder must occur in a certified Class II Biological Safety Cabinet or Chemical Fume Hood.[1]
-
Skin: Tyvek® sleeves or full coveralls are mandatory to prevent wrist/forearm exposure.[1]
Part 3: Mechanism of Degradation
Naphthylamine salts degrade via two primary pathways: Photo-oxidation and Auto-oxidation .[1] Understanding this mechanism dictates the storage protocol.
Pathway Description:
-
Photolysis: UV/Visible light excites the naphthylamine ring, generating a radical cation.[1]
-
Radical Coupling: These radicals dimerize or react with ground-state molecules to form hydrazine-like intermediates.[1]
-
Oxidation: In the presence of oxygen, these intermediates convert to purple/red azo dyes or 1,4-naphthoquinones.[1]
Figure 1: Photochemical and oxidative degradation pathway of naphthylamines leading to colored impurities.
Part 4: Storage & Handling Protocols
A. The "Dark & Dry" Storage System
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.[1]
-
Secondary Containment: Sealed Mylar bag or opaque desiccator containing silica gel packets.
-
Atmosphere: Argon or Nitrogen backfill is mandatory for long-term storage (>1 month).[1]
-
Temperature: 2°C to 8°C (Refrigerated). Note: Allow to warm to room temperature before opening to prevent condensation (hydrolysis risk).[1]
B. Weighing & Solubilization
-
Equilibration: Remove vial from fridge 30 mins prior to use. Wipe outside to remove moisture.[1]
-
Weighing: Use a pre-tared amber vial. Do not weigh on open paper.[1]
-
Solvent: Use degassed water or ethanol.[1] Dissolved oxygen accelerates degradation 10-fold.[1]
Part 5: Experimental Protocols
Protocol 1: Quality Control (QC) Check
Before using any stored naphthylamine salt, perform this 2-minute check.
-
Visual Inspection:
-
Solubility Test:
Protocol 2: Purification via Recrystallization
Use this if the salt has slightly discolored but is valuable/irreplaceable.
Reagents: Ethanol (absolute), Activated Charcoal, HCl (conc.).[1]
-
Dissolution: Dissolve 5 g of impure salt in minimum boiling ethanol (~20-30 mL).
-
Acidification: Add 2-3 drops of conc. HCl to ensure the salt form is stable.
-
Decolorization: Add 0.1 g activated charcoal. Swirl for 1 minute (do not boil prolonged).
-
Filtration: Filter hot through a pre-warmed glass funnel with filter paper (or Celite pad) to remove charcoal.[1]
-
Crystallization:
-
Collection: Vacuum filter the white needles. Wash with cold ether (to remove colored organic impurities).[1]
-
Drying: Dry in a vacuum desiccator in the dark.
Protocol 3: Preparation of Griess Reagent (Application Case)
Naphthylamine derivatives (NED) are the coupling agent in the Griess reaction. Stability here is the limiting factor for assay reproducibility.
Workflow Diagram:
Figure 2: Workflow for Griess Reagent preparation emphasizing the instability of the NED component.
Critical Note: Never premix Sulfanilamide and NED for long-term storage.[1] The acidic environment accelerates the auto-oxidation of the naphthylamine derivative.
Part 6: Disposal & Compliance
-
Segregation: Do not mix with general organic waste.[1] Label as "Carcinogenic Aromatic Amine Waste."[1]
-
Neutralization: Chemical oxidation (e.g., using permanganate or bleach) is NOT recommended as it may generate mutagenic nitro-naphthalenes.[1]
-
Destruction: High-temperature incineration (>850°C, preferably rotary kiln at 1100°C) with secondary combustion chamber and gas scrubbing is the only compliant method for complete destruction of the naphthalene ring [1].
References
-
Basel Convention. (2003).[1] Technical Guidelines on the Environmentally Sound Management of Wastes Consisting of, Containing or Contaminated with Persistent Organic Pollutants (POPs). United Nations Environment Programme.[1] Link
-
National Toxicology Program (NTP). (2016).[1] Report on Carcinogens, Fourteenth Edition: 2-Naphthylamine.[1] U.S. Department of Health and Human Services.[1] Link
-
Sigma-Aldrich. (2022).[1] Product Information: N-(1-Naphthyl)ethylenediamine dihydrochloride (Griess Reagent).[1][5]Link
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[1]Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization protocols).
Sources
Troubleshooting & Optimization
Improving yield in cross-coupling reactions with 7-bromonaphthalen-1-amine
Technical Support Center: 7-Bromonaphthalen-1-amine Optimization Guide
Ticket ID: #BNA-701-YIELD Subject: Improving Cross-Coupling Yields & Chemoselectivity Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist
Executive Summary: The Substrate Challenge
7-Bromonaphthalen-1-amine presents a classic "competitor nucleophile" challenge in transition-metal catalysis. The primary amine (
To maximize yield, you must choose between two validated pathways:
-
The "Gold Standard" (Protection Strategy): Eliminates catalyst poisoning and side reactions. Highest reliability.
-
The "Direct Coupling" (Ligand-Engineered Strategy): Uses sterically demanding ligands to shield the catalyst. Saves two synthetic steps but requires precise optimization.
Diagnostic Workflow & Decision Tree
Use this logic flow to determine the root cause of your yield loss and select the correct protocol.
Figure 1: Troubleshooting logic for 7-bromonaphthalen-1-amine cross-coupling failures.
Technical Protocols
Protocol A: The Protection Strategy (Recommended for Scale-Up)
Rationale: Masking the amine prevents coordination to Pd and shuts down N-arylation.
Step 1: Boc-Protection [1]
-
Dissolve 7-bromonaphthalen-1-amine (1.0 equiv) in THF.
-
Add (Boc)₂O (1.2 equiv) and TEA (1.5 equiv).
-
Heat to 60°C for 4-6 hours.
-
Checkpoint: Monitor TLC.[2] The product (carbamate) will be significantly less polar.
-
Workup: Dilute with EtOAc, wash with weak acid (0.5M HCl) to remove unreacted amine, then brine.
Step 2: Suzuki Cross-Coupling
-
Catalyst:
(3 mol%) — Robust, air-stable. -
Base:
(2.0 equiv) or . -
Solvent: 1,4-Dioxane/Water (4:1). Note: Water is essential for the boronic acid transmetallation step.
-
Temp: 90°C.
-
Yield Expectation: >85%.
Step 3: Deprotection
-
Treat with TFA/DCM (1:4) at 0°C
RT for 2 hours. -
Neutralize carefully with saturated
.
Protocol B: The Direct Coupling Strategy (Advanced)
Rationale: Using bulky, electron-rich biaryl phosphine ligands creates a steric wall around the Pd center, preventing the substrate's amine from binding while facilitating oxidative addition into the C-Br bond.
Optimized Conditions:
-
Catalyst System:
-
Pre-catalyst: XPhos Pd G3 or G4 (2-3 mol%).
-
Alternative:
(1 mol%) + XPhos or SPhos (4 mol%).
-
-
Base:
(3.0 equiv). Crucial: Do NOT use alkoxide bases (NaOtBu) as they promote N-arylation. -
Solvent: n-Butanol or Toluene/Water (10:1).
-
Temp: 100°C.
-
Inert Atmosphere: Strict Argon/Nitrogen sparging is required.
Troubleshooting FAQs
Q1: My reaction turns black immediately and conversion stops. Why? A: This is "Pd-black" precipitation. The free amine of your substrate is displacing the ligands on the Palladium.[3] Once the ligands are gone, Pd(0) aggregates into inactive metal clusters.
-
Fix: Switch to Protocol A (Protection) or use a ligand with higher binding affinity like XPhos (Protocol B). Standard ligands like
are too weak to compete with the amine.
Q2: I see the starting material disappearing, but I'm isolating a dimer. A: You are likely observing Homocoupling or N-arylation .
-
If the dimer is C-N linked: The amine of one molecule attacked the bromide of another. This happens if your base is too strong (e.g., NaH, NaOtBu). Switch to
. -
If the dimer is C-C linked (biaryl): This is oxidative homocoupling of the boronic acid. Degas your solvent more thoroughly; oxygen promotes this side reaction.
Q3: Can I use Buchwald-Hartwig conditions to couple the amine instead? A: Yes, but the chemoselectivity reverses. To couple the amine (keeping the Br intact), you need a catalyst that prefers oxidative addition into the N-H bond over the C-Br bond (very difficult) or simply relies on the C-Br bond reacting with an external amine.
-
Clarification: If you want to derivatize the amine, do that before the Suzuki coupling.
Q4: Why is water recommended in the solvent mixture?
A: In Suzuki couplings, the boronic acid must form a boronate species (
Comparative Data: Ligand Performance
Conditions: 7-bromonaphthalen-1-amine (1.0 eq), Ph-B(OH)2 (1.5 eq), Base (2.0 eq), 100°C, 12h.
| Ligand System | Base | Yield (Isolated) | Major Side Product | Notes |
| Pd(PPh3)4 | Na2CO3 | < 30% | Unreacted SM | Ligand displacement by amine; catalyst death. |
| Pd(dppf)Cl2 | K2CO3 | 55-65% | Protodebromination | Better, but slow conversion. |
| XPhos Pd G3 | K3PO4 | 88-92% | None | Recommended for Direct Coupling. |
| SPhos Pd G2 | K3PO4 | 82% | Trace N-arylation | Good alternative. |
| No Ligand | Any | 0% | Pd Black | Immediate precipitation. |
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene. Retrieved from
-
Maiti, D., et al. (2011).[4] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from
-
Sigma-Aldrich. (2023). 1-Naphthylamine for synthesis: Properties and Safety. Retrieved from
Sources
Recrystallization solvents for impure 7-bromonaphthalen-1-amine HCl
Technical Support Center: Purification of 7-Bromonaphthalen-1-amine Hydrochloride
Case Log ID: #REC-7BNA-HCl Subject: Optimization of Recrystallization Solvents & Protocols Status: Active Guide Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Compound Profile
User Query: "I am struggling to purify 7-bromonaphthalen-1-amine HCl. The crude solid is dark (brown/purple) and oiling out during recrystallization.[3] What solvent system should I use?"
Technical Assessment: 7-Bromonaphthalen-1-amine hydrochloride (CAS: 136924-78-2 for free base, salt implied) acts as a lipophilic aromatic amine salt.[1][2] The primary challenges in its purification are:
-
Oxidation Sensitivity: Like most naphthylamines, the free base oxidizes rapidly in air to form purple/brown "tars" (iminoquinones).[2][3] The HCl salt is more stable but can still discolor if excess base or water is present.
-
Isomeric Impurities: Regioisomers (e.g., 6-bromo or 8-bromo analogs) often co-crystallize.[1][2][3]
-
Solubility Profile: The ionic lattice of the hydrochloride salt requires polar protic solvents for dissolution, while the bromonaphthalene core imposes significant lipophilicity.
Solvent Selection Matrix
The choice of solvent depends heavily on the nature of your main impurity (colored oxidation products vs. structural isomers).[3]
Table 1: Recommended Solvent Systems
| Method | Solvent Pair (Solvent / Anti-solvent) | Application | Pros | Cons |
| Standard | Ethanol (95%) / Diethyl Ether | General purification | Excellent recovery; ether effectively precipitates the salt while keeping non-polar impurities in solution.[1][2] | Requires flammability precautions; ether is highly volatile.[2][3] |
| High Purity | Methanol / Ethyl Acetate | Removal of isomers | Ethyl acetate acts as a selective anti-solvent that may solubilize unreacted bromonaphthalene starting material.[2][3] | Lower yield compared to ether systems.[2][3] |
| Green/Bulk | Isopropanol (IPA) / Water | Large scale (>10g) | Safer (higher flashpoint); IPA often suppresses oiling out better than methanol.[2][3] | Water can encourage hydrolysis if heating is prolonged.[2][3] |
| Rescue | Ethanol (+ 1% conc.[2][3] HCl) / Ether | Discolored/Oxidized samples | The added acid suppresses deprotonation, preventing further oxidation during heating.[3] | Acidic vapors; requires corrosion-resistant handling.[1][2] |
Critical Note: Avoid Acetone or ketones as primary solvents.[2][3] Although they dissolve the salt, they can react with any trace free amine to form imines (Schiff bases), introducing new impurities.[3]
Strategic Workflow: The Decision Tree
Before starting, assess your crude material to select the correct pathway.[3]
Figure 1: Decision tree for selecting the appropriate purification workflow based on crude material state.
Detailed Protocol: The "Acid-Rescue" Method
This protocol is designed for oxidized (purple/brown) crude material, which is the most common issue with naphthylamines.[3]
Materials:
-
Solvent A: Absolute Ethanol (acidified with 2-3 drops of conc. HCl per 50 mL)
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent A (approx. 60-70°C) to dissolve the solid.[2]
-
Decolorization: If the solution remains dark, add activated charcoal (1-2% by weight of crude).[2][3] Stir at near-reflux for 5–10 minutes.
-
Hot Filtration: Filter the hot mixture through a pad of Celite (pre-wetted with hot ethanol) into a clean, warmed flask. This removes the charcoal and trapped oxidation tars.[3]
-
Crystallization:
-
Reheat the filtrate to dissolve any solids that crashed out during filtration.
-
Remove from heat.[2][3][4] While stirring, add Solvent B (Ether) dropwise.[2][3]
-
Stop point: Stop adding ether the moment a faint, persistent cloudiness (turbidity) appears.[3]
-
Add 1-2 drops of Ethanol to clear the solution back to transparency.[1][2]
-
-
Cooling: Cap the flask loosely (to prevent ether evaporation) and allow it to cool to room temperature undisturbed. Then, move to a 4°C fridge for 12 hours.
-
Isolation: Filter the white/off-white needles.[1][2][3] Wash with cold Ether.[2][3] Dry in a vacuum desiccator over
or KOH pellets.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why? A: This occurs when the separation temperature is above the melting point of the solvated salt, or the solution is too concentrated with impurities.
-
Fix: Reheat the mixture to dissolve the oil. Add slightly more of the polar solvent (Ethanol) and cool much more slowly (wrap the flask in a towel).
-
Seed: If available, add a tiny crystal of pure product when the solution reaches room temperature.
-
Scratch: Use a glass rod to scratch the inner wall of the flask; the micro-abrasions provide nucleation sites.
Q2: The crystals are turning pink/purple during filtration. Is it ruining? A: Naphthylamines are photosensitive and air-sensitive.[1][2]
-
Fix: Perform the filtration quickly.
-
Wash: Wash the filter cake immediately with cold diethyl ether (which removes surface oxidation).[3]
-
Storage: Store the final dry salt in an amber vial under Argon or Nitrogen.
Q3: Can I use water as the anti-solvent? A: Yes, Ethanol/Water is a classic system.[3] However, drying water-wet amine salts can be difficult, and prolonged heating in water can lead to hydrolysis of the C-Br bond or the salt itself.[2] Use Isopropanol/Water if you must avoid ether, but ensure rapid drying.[2][3]
Q4: How do I remove the regioisomer (e.g., 6-bromo isomer)? A: Isomers often have different solubilities in Ethyl Acetate . Using Methanol (solvent) and Ethyl Acetate (anti-solvent) is more selective for structural isomers than Ethanol/Ether, which is better for removing bulk tars.[2][3]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989 .[2][3] (General reference for aromatic amine purification and salt formation).
-
Fuller, A. L., et al. "8-Bromonaphthalen-1-amine."[1][2][3][5] Acta Crystallographica Section E, 2008 , E64, o977.[2][3] Available at: [Link] (Demonstrates purification of the isomeric 8-bromo analog using petroleum ether for the free base, implying the need for polar solvents for the salt).[3]
Sources
Preventing oxidation and darkening of 7-bromonaphthalen-1-amine during storage
Ticket ID: #BNA-OX-772 Subject: Prevention of Oxidation, Darkening, and Long-Term Storage Protocols Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Organic Chemistry Division
Executive Summary: The Instability Factor
7-Bromonaphthalen-1-amine (CAS: 136924-78-2) is a halogenated naphthylamine. Like many electron-rich aromatic amines, it is thermodynamically predisposed to oxidation. Users frequently report the material turning from an off-white/pale pink solid to a dark brown or black tar.
The Core Issue: The nitrogen atom possesses a lone pair of electrons that can be easily removed by atmospheric oxygen (especially under UV light), initiating a radical cascade. This results in the formation of diazo linkages , phenazine-like oligomers , and quinone imines , which are highly conjugated and deeply colored (chromophores).
Root Cause Analysis: The Oxidation Mechanism
To prevent degradation, one must understand the enemy. The darkening is not simple "dirt"; it is a chemical transformation.
Visualization: The Auto-Oxidation Cascade
The following diagram illustrates how Oxygen and Light attack the amine, leading to the "Darkening" phenomenon.
Figure 1: The auto-oxidation pathway. The initial electron transfer (facilitated by light and air) creates a reactive radical that polymerizes into dark, insoluble impurities.
Standard Operating Procedures (SOPs) for Storage
Protocol A: Physical Stabilization (The "Barrier" Method)
Best for: Active use (material used daily/weekly).
| Parameter | Specification | Scientific Rationale |
| Container | Amber Glass Vial (Screw cap with PTFE liner) | Blocks UV radiation which catalyzes radical formation [1]. PTFE prevents leaching from plasticizers. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and "blankets" the crystals. Nitrogen (N2) is lighter and diffuses away faster when the vial is opened [2]. |
| Temperature | -20°C (Freezer) | Arrhenius equation: Lowering temperature significantly slows the kinetics of the oxidation reaction [3]. |
| Desiccant | Silica Gel or Drierite | Moisture can protonate trace impurities or catalyze surface oxidation. |
Protocol B: Chemical Stabilization (The "Salt" Method)
Best for: Long-term archiving (>3 months).
The most effective way to stop oxidation is to remove the lone pair involved in the initial oxidation step by protonating the amine to form a salt.
Procedure: Conversion to Hydrochloride Salt
-
Dissolve: Dissolve 1.0 g of 7-bromonaphthalen-1-amine in a minimum amount of Diethyl Ether or Ethanol (anhydrous).
-
Acidify: Dropwise add 2M HCl in Diethyl Ether (or 1.25M HCl in MeOH) with stirring.
-
Precipitate: The hydrochloride salt (R-NH3+ Cl-) will precipitate immediately as a white/off-white solid.
-
Filter: Collect via vacuum filtration.
-
Wash: Wash the cake with cold ether to remove any oxidized impurities (which remain soluble in the organic filtrate).
-
Dry: Dry under high vacuum.
Result: The resulting salt is shelf-stable for years at room temperature because the nitrogen lone pair is tied up in a bond with the proton, rendering it chemically inert to oxygen [4].
Troubleshooting & Rescue Operations
User Scenario 1: "My compound arrived slightly pink. Is it bad?"
-
Verdict: Likely Usable .
-
Explanation: Naphthylamines are photosensitive. A faint pink hue indicates <0.5% surface oxidation.
-
Action:
-
For Suzuki Couplings: Use as is. The catalytic cycle usually tolerates minor impurities.
-
For Fluorescence Studies:Purify . Even trace oxidized species can quench fluorescence or act as inner filters.
-
User Scenario 2: "The solid is dark brown and sticky."
-
Verdict: Compromised .
-
Action: Perform Recrystallization immediately.
-
Solvent: Petroleum Ether (60-80°C fraction) or Hexane/Toluene mix.
-
Method: Dissolve in boiling solvent -> Hot filtration (to remove black insoluble polymers) -> Slow cooling.
-
Note: If the impurity level is high, perform an Acid-Base extraction first (Dissolve in HCl(aq) -> Filter black solids -> Basify filtrate with NaOH -> Extract with Ether) [5].
-
Workflow: Incoming Material Decision Tree
Use this logic flow when receiving new batches to ensure integrity.
Figure 2: Decision matrix for handling 7-bromonaphthalen-1-amine upon receipt.
Frequently Asked Questions (FAQ)
Q: Can I store this in a solution (e.g., dissolved in DMSO or DCM)? A: NO. Do not store aromatic amines in solution for long periods. Dissolved oxygen permeates solvents rapidly, and the increased surface area in solution accelerates oxidation. Always store as a dry solid.
Q: Why use Argon instead of Nitrogen? A: Argon is denser than air. When you flush a vial with Argon, it settles down onto the crystals, displacing oxygen. Nitrogen is lighter and mixes with air more easily, offering less protection once the flow stops [2].
Q: Is the darkened material toxic? A: Yes. Oxidized aromatic amines (azo/nitroso compounds) often have higher toxicity and mutagenicity profiles than the parent amine. Handle dark/degraded samples with increased PPE (double gloves) [6].
References
-
Sigma-Aldrich. 7-Bromonaphthalen-1-amine Product Specification & Storage. Link
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Standard text on inert gas techniques).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
- Smith, M. B., & March, J.March's Advanced Organic Chemistry.
-
Fuller, A. L., et al. (2008).[1] "8-Bromonaphthalen-1-amine."[1] Acta Crystallographica Section E, 64(5). (Discusses purification and pink crystal formation of similar bromonaphthylamines). Link
-
Fisher Scientific. Safety Data Sheet: 1-Bromonaphthalene derivatives. (General hazards of halogenated naphthylamines). Link
Sources
Technical Support Center: Solubilization Strategies for 7-Bromonaphthalen-1-amine HCl
Case ID: 7-Br-NA-HCl-Solubility Compound: 7-Bromonaphthalen-1-amine hydrochloride (CAS: 137466-04-7) Support Level: Senior Application Scientist[1][2][3][4][5]
Executive Summary: The Hydrophobic Salt Paradox
Researchers often assume that converting an amine to its hydrochloride (HCl) salt guarantees water solubility.[2][3][4][5][6] While true for small molecules, 7-bromonaphthalen-1-amine HCl presents a "hydrophobic salt" paradox.[1][3][4][5]
The naphthalene core is highly lipophilic (logP ~3.2 for the free base), and the bromine substituent at position 7 adds significant bulk and hydrophobicity.[4][5][6] Furthermore, the amine is a weak base (pKa ~3.5–3.9), meaning its conjugate acid is prone to hydrolysis in neutral water.[5][6]
The Result: When dissolved in pure water, the pH may not drop low enough to stabilize the salt, leading to "micro-precipitation" of the free base, observed as cloudiness or particulates.[6]
Part 1: Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the specific solubility failure mode.
Figure 1: Diagnostic logic for identifying solubility barriers based on pH and concentration thresholds.
Part 2: Troubleshooting FAQs
Q1: I added the powder to neutral water (pH 7), and it turned milky immediately. Why?
Diagnosis: Hydrolysis-Induced Precipitation.[1][2][3][4][5]
Mechanism: Naphthylamines are weak bases.[2][3][4][5][6] In neutral water, the equilibrium shifts.[6] The hydrochloride salt (
Q2: The solution was clear, but turned pink/violet after 2 hours. Is it degraded?
Diagnosis: Oxidative Instability.[2][3][4][5][6] Mechanism: 1-Naphthylamine derivatives are sensitive to air oxidation, forming radical cations that polymerize into colored compounds (similar to the formation of "naphthylamine violet").[2][3][4][5][6] This is accelerated by light and neutral/basic pH.[3][4][6] Solution:
-
Work Fresh: Prepare solutions immediately before use.
-
Protect from Light: Wrap vials in aluminum foil.
-
Degas: Use degassed buffers or store under nitrogen/argon if possible.
Q3: I need a 10 mM stock for biological assays. Water isn't working.
Diagnosis: Hydrophobic Limitation.[2][3][4][5][6][7] Mechanism: The crystal lattice energy of the brominated naphthalene stack is high.[2][3][5] Even as a salt, the water solubility is likely capped below 5–10 mM due to the hydrophobic effect of the aromatic rings.[4][6] Solution: Switch to a DMSO Stock .[2][3][5][6] Dissolve the compound in 100% DMSO to 50–100 mM (it will dissolve readily).[4][5][6] Then, dilute this stock into your assay buffer, ensuring the final DMSO concentration is <1% (or as tolerated by your assay).[5][6]
Part 3: Optimized Solubilization Protocols
Protocol A: Aqueous Dissolution (For concentrations < 1 mM)
Best for: Analytical standards, low-concentration screening.[1][2][3][4][5][6]
-
Prepare Solvent: Create a 0.01 M HCl solution (pH ~2.0).
-
Weighing: Weigh the required amount of 7-bromonaphthalen-1-amine HCl.
-
Addition: Add the solvent to the powder (not powder to solvent) to prevent clumping.[2][3][5][6]
-
Agitation: Vortex for 30 seconds.
-
Sonication: If particles remain, sonicate in a water bath at 30–35°C for 5 minutes.
-
Verification: Inspect visually against a dark background.[2][3][4][5][6] The solution should be colorless to pale yellow and perfectly clear.[3][4][6]
Protocol B: The "Co-Solvent Spike" (For concentrations > 1 mM)
Best for: Animal dosing, high-concentration cell assays.[1][2][3][4][5][6]
-
Primary Solubilization: Dissolve the compound in 100% DMSO or Ethanol to a concentration 100x higher than your final target (e.g., 100 mM).[2][3][5][6]
-
Secondary Dilution: Slowly add this organic stock to your aqueous buffer while vortexing .
Part 4: Physicochemical Data Reference
Use the data below to predict behavior in your specific assay buffer.
| Parameter | Value (Approx.) | Implication |
| pKa (Conj. Acid) | 3.5 – 3.9 | The compound is acidic.[3][5][6] At pH 7.4, >99.9% exists as the insoluble free base.[6] |
| LogP (Free Base) | ~3.2 – 3.5 | Highly lipophilic.[3][4][5][6] Partitions into membranes/plastics.[3][4][5][6] |
| Water Solubility (Salt) | < 5 mg/mL (Est.) | Limited by the "common ion effect" and hydrophobicity.[2][3][4][5][6] |
| Water Solubility (Base) | < 0.01 mg/mL | Essentially insoluble.[2][3][4][5][6] |
| Preferred Solvent | DMSO, Methanol | Soluble > 50 mg/mL.[2][3][5][6] |
Note: Values derived from structural analogs (1-naphthylamine) and halogen substitution effects [1, 2].[1][2][3][4][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8640, 1-Naphthylamine. Retrieved from [Link][2][4][5][6]
Sources
- 1. CAS 134-32-7: 1-naphthylamine | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 5. 7-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 252733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 134-32-7 | CAS DataBase [m.chemicalbook.com]
- 7. quora.com [quora.com]
Minimizing side reactions in the diazotization of 7-bromonaphthalen-1-amine
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and field-proven methodologies for researchers and drug development professionals working with the diazotization of 7-bromonaphthalen-1-amine .
The presence of the bulky naphthyl ring and the electron-withdrawing bromine atom at the 7-position makes this specific amine weakly basic and poorly soluble [1]. Consequently, its diazotization is highly susceptible to competing side reactions, including phenol formation, azo self-coupling, and thermal decomposition [2, 3].
Troubleshooting Guide & FAQs
Q1: My reaction mixture turned into a black, oily product with vigorous gas evolution. What is the mechanism behind this, and how can I prevent it? A: This is a classic symptom of diazonium salt decomposition and subsequent phenol formation. The 7-bromo-1-naphthalenediazonium intermediate is highly unstable at elevated temperatures [2]. When the internal temperature exceeds 5–10 °C, the diazonium salt rapidly hydrolyzes, reacting with water to form 7-bromo-1-naphthol while liberating nitrogen gas (N₂) [2, 3]. The resulting aryl radicals can also polymerize, forming the black, tarry substance you observed.
-
Solution: Strict temperature control is non-negotiable. Maintain the reaction between 0–5 °C using an ice-salt bath [2]. Ensure the sodium nitrite solution is pre-cooled and added dropwise to prevent localized exothermic spikes. For highly sensitive downstream applications, consider transitioning to a non-aqueous diazotization protocol (see Protocol B) to completely eliminate water and prevent hydrolysis [4].
Q2: I am observing a brightly colored (yellow/red) impurity, and my yield of the desired diazonium salt is low. What is this byproduct? A: The colored impurity is likely an azo dye or a triazene derivative, resulting from a self-coupling side reaction [3]. Because 7-bromonaphthalen-1-amine is a weakly basic aromatic amine [5], it does not fully protonate in standard acid concentrations. The unprotonated, free amine remains highly nucleophilic and will readily attack the newly formed electrophilic diazonium salt [3, 6].
-
Solution: You must force the equilibrium toward complete protonation. Use a significant excess of mineral acid—at least 2.5 to 3.0 equivalents relative to the amine [3, 6]. The acid must be fully mixed with the amine before any sodium nitrite is introduced.
Q3: 7-Bromonaphthalen-1-amine is poorly soluble in my aqueous HCl mixture, forming a thick suspension. Will this affect the reaction? A: Yes. Poor solubility limits mass transfer, leading to localized concentration gradients. In these localized zones, the ratio of nitrite to dissolved amine can become skewed, promoting side reactions like self-coupling or incomplete diazotization [5].
-
Solution: Improve mass transfer by finely milling the starting material or using vigorous mechanical stirring to create a uniform slurry. Alternatively, use a continuous-flow microreactor, which drastically enhances mixing efficiency and heat dissipation for weakly basic amines [5, 6].
Q4: How do I safely neutralize the excess nitrous acid before moving to the next synthetic step? A: Excess nitrous acid (HNO₂) will interfere with subsequent coupling steps by oxidizing reagents or causing unwanted nitrosation [3].
-
Solution: Add a quenching agent such as sulfamic acid or urea [3, 7]. Sulfamic acid reacts rapidly with nitrous acid to release nitrogen gas and sulfuric acid. Add it in small portions until a starch-iodide test paper no longer turns blue-black [3, 7].
Quantitative Data: Impact of Reaction Parameters on Side Reactions
The following table summarizes the causality between experimental conditions and the resulting product distribution during the diazotization of weakly basic naphthylamines.
| Acid Equivalents (HCl) | Reaction Temp (°C) | Addition Rate | Primary Outcome | Mechanistic Causality |
| 1.0 - 1.5 eq | 0 - 5 °C | Dropwise | High Triazene / Azo Dye | Insufficient protonation leaves free amine to act as a nucleophile. |
| 2.5 - 3.0 eq | 0 - 5 °C | Dropwise | High Diazonium Yield | Complete protonation suppresses amine nucleophilicity. |
| 2.5 - 3.0 eq | > 10 °C | Dropwise | Phenol / Tarry Byproducts | Thermal decomposition of diazonium salt; hydrolysis by water. |
| 2.5 - 3.0 eq | 0 - 5 °C | Rapid/Dump | Mixed Byproducts | Localized exothermic spikes cause rapid thermal degradation. |
Pathway Visualization
Competing reaction pathways for the diazotization of 7-bromonaphthalen-1-amine.
Experimental Protocols: Self-Validating Methodologies
Protocol A: Optimized Aqueous Diazotization
Objective: Maximize yield of 7-bromo-1-naphthalenediazonium chloride while suppressing self-coupling and hydrolysis.
-
Amine Protonation: Suspend 7-bromonaphthalen-1-amine (1.0 eq) in a mixture of distilled water and concentrated HCl (3.0 eq).
-
Causality: The 3.0 equivalents of acid ensure the weakly basic amine is fully protonated, completely suppressing its nucleophilicity and preventing azo self-coupling [3, 6].
-
-
Thermal Equilibration: Cool the suspension to 0–5 °C using an ice-salt bath.
-
Causality: Low temperature stabilizes the highly reactive diazonium intermediate against hydrolysis [2].
-
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise while maintaining vigorous mechanical stirring. Keep the internal temperature strictly below 5 °C.
-
Causality: Dropwise addition prevents localized concentration gradients and exothermic heat spikes [3].
-
-
Self-Validation (Nitrite Test): After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization has reached completion[3].
-
Quenching: Add sulfamic acid in small portions until the starch-iodide test is negative.
-
Causality: Removes unreacted nitrous acid to prevent oxidative side reactions in downstream workflows [7].
-
Protocol B: Non-Aqueous Diazotization (Advanced)
Objective: Completely eliminate phenol formation by removing water from the system.
-
Solvation: Dissolve 7-bromonaphthalen-1-amine (1.0 eq) in anhydrous acetonitrile.
-
Acidification: Add p-toluenesulfonic acid (p-TsOH) (2.5 eq) and cool the mixture to 0 °C.
-
Diazotization: Add tert-butyl nitrite (1.2 eq) dropwise under an inert argon atmosphere.
-
Maturation: Stir for 30 minutes. The resulting diazonium tosylate salt is generally more stable and can be used directly for subsequent cross-coupling reactions.
-
Causality: The absolute absence of water inherently prevents the hydrolysis pathway, completely mitigating the formation of 7-bromo-1-naphthol [4].
-
References
-
Organic Chemistry Portal. "Diazotisation Mechanisms and Non-Aqueous Protocols." Organic Chemistry Portal. Available at: [Link]
-
Zhou, Y., et al. "Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System." Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]
-
PMC. "Exploring Flow Procedures for Diazonium Formation." National Center for Biotechnology Information. Available at: [Link]
- Google Patents. "Process to eliminate the nitrite excess in diazotization solutions (EP0209492A2)." Google Patents.
Optimizing catalyst loading for 7-bromonaphthalen-1-amine coupling reactions
Technical Support Center: Optimizing Catalyst Loading for 7-Bromonaphthalen-1-amine Couplings
Mechanistic Overview: The Dual Reactivity Challenge
7-Bromonaphthalen-1-amine is a highly versatile building block utilized in the synthesis of complex pharmaceutical active ingredients[1]. However, subjecting this substrate to palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) presents a significant chemoselectivity challenge. The primary amine (-NH₂) acts as a potent nucleophile and a strong σ-donor.
During the catalytic cycle, this free amine can coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition. This creates a stable, off-cycle species, effectively stripping the active palladium from the catalytic cycle. This phenomenon, known as catalyst poisoning, leads to stalled reactions and the historical reliance on excessively high catalyst loadings (e.g., standard 5 mol% or higher)[2][3].
To optimize catalyst loading without resorting to protecting groups, the ligand sphere must be precisely engineered. By utilizing bulky, electron-rich dialkylbiaryl phosphines, steric repulsion prevents the amine from coordinating to the metal center, allowing the cross-coupling to proceed efficiently even at drastically reduced catalyst loadings[2].
Pathway Visualization
Fig 1: Pd-catalytic cycle showing competitive amine poisoning and ligand-mediated rescue.
Quantitative Data: Catalyst Optimization Matrix
The table below summarizes the causality between ligand choice, catalyst loading, and reaction efficiency for the cross-coupling of unprotected aminoaryl halides.
| Catalyst Precursor | Ligand System | Loading | Yield (%) | Causality / Mechanistic Observation |
| Pd(PPh₃)₄ | PPh₃ | 5.0 mol% | <20% | Free amine displaces PPh₃, forming a stable off-cycle Pd(II) complex. Reaction stalls early. |
| Pd₂(dba)₃ | SPhos | 2.5 mol% Pd | 75-80% | Electron-rich nature accelerates oxidative addition; moderate steric bulk offers partial protection[2]. |
| Pd₂(dba)₃ | XPhos | 1.0 mol% Pd | >90% | Extreme steric bulk completely blocks amine coordination, ensuring rapid reductive elimination[2]. |
| [(NHC)Pd(R-allyl)Cl] | NHC | 50 ppm | >95% | Highly active pre-catalyst ensures 100% activation at room temperature, enabling ppm loading[4]. |
Self-Validating Experimental Protocol
Optimized Suzuki-Miyaura Coupling of Unprotected 7-Bromonaphthalen-1-amine (1.0 mol% Pd Loading)
This protocol is designed as a self-validating system. Visual and analytical checkpoints ensure that causality—such as catalyst activation and base solubility—is verified in real-time.
Reagents:
-
7-Bromonaphthalen-1-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.5 mol% = 1.0 mol% Pd)
-
XPhos (2.0 mol%)
-
K₃PO₄ (2.0 equiv, finely milled)
-
Solvent: 1,4-Dioxane/H₂O (4:1 v/v, rigorously degassed)
Step-by-Step Methodology:
-
Catalyst Pre-Activation (Checkpoint 1): In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ and XPhos. Add 1 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.
-
Self-Validation: The solution must transition from a deep purple/red (Pd₂(dba)₃) to a clear yellow/orange. This color change confirms the successful ligand exchange and generation of the active Pd(0)-XPhos species. If the solution remains purple, oxygen contamination has occurred, or the ligand is degraded.
-
-
Substrate Addition: Add 7-bromonaphthalen-1-amine and the arylboronic acid to the active catalyst solution.
-
Base Addition (Checkpoint 2): Add the milled K₃PO₄ and the remaining solvent (Dioxane/H₂O).
-
Self-Validation: The biphasic system is crucial. The water dissolves the inorganic base to facilitate the critical transmetalation step, while the dioxane keeps the organic substrates in solution. Ensure vigorous stirring (≥800 rpm) to maximize the interfacial surface area.
-
-
Heating & Monitoring (Checkpoint 3): Heat the reaction to 80 °C. Monitor via TLC (Hexanes/EtOAc 3:1) after 2 hours.
-
Self-Validation: Under UV light (254 nm), the starting material (blue fluorescence) should be nearly consumed. The appearance of a new, lower Rf spot (due to increased polarity from the coupled aryl group) confirms product formation.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Troubleshooting & FAQs
Q1: My reaction stalls at 40-50% conversion despite using 5 mol% Pd. Should I increase the catalyst loading to 10 mol%? A1: No. Increasing catalyst loading is a poor process chemistry strategy that increases cost and metal contamination[5]. Stalling at 50% conversion is a classic symptom of product inhibition. As the cross-coupled product accumulates, its structural conformation may make it a stronger chelator to Pd(II) than the starting material. Instead of adding more palladium, switch to a bulkier ligand like XPhos or BrettPhos, which sterically prevents both the starting material and the product from coordinating to the metal center[2].
Q2: How can I push my catalyst loading down to the parts-per-million (ppm) level for large-scale production? A2: To achieve ppm-level loadings (e.g., 50 ppm for Suzuki-Miyaura or 10 ppm for Buchwald-Hartwig), you must abandon traditional Pd(0) sources like Pd₂(dba)₃. The dba ligands are "sticky" and can impede the formation of the active monomeric Pd(0) species. Instead, utilize second-generation pre-catalysts such as [(NHC)Pd(R-allyl)Cl] complexes or palladacycles (e.g., XPhos Pd G3). These complexes activate quantitatively under mild conditions, ensuring that every atom of palladium enters the catalytic cycle[4].
Q3: Is it strictly necessary to protect the primary amine (e.g., with a Boc or Acetyl group) before coupling? A3: It is not strictly necessary. While protection definitively eliminates the amine poisoning pathway, it adds two synthetic steps (protection and subsequent deprotection) to your workflow. This drastically reduces overall atom economy and increases waste, which is undesirable in modern pharmaceutical process chemistry[5]. By optimizing the ligand sphere to favor the desired catalytic pathway over the off-cycle poisoning pathway, you can successfully couple the unprotected substrate.
Q4: I am observing significant protodehalogenation (formation of 1-naphthylamine) instead of my cross-coupled product. What is the causality here? A4: Protodehalogenation occurs when the Pd(II) intermediate undergoes premature reductive elimination with a hydride source before transmetalation can occur. This is often caused by a slow transmetalation step. To fix this:
-
Ensure your boronic acid is not degraded (boronic acids can form unreactive boroxines; adding a slight excess of water helps hydrolyze them).
-
Verify that your base is sufficiently strong and soluble. If transmetalation is too slow, the Pd(II) species will abstract a hydride from the solvent or the amine itself.
References
- WO2024031089A1 - Sars-cov2 main protease inhibitors - Google P
- Technical Support Center: Catalyst Selection for Efficient Coupling with 2-(Aminomethyl)-4-bromonaphthalene - Benchchem. benchchem.com.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. mdpi.com.
- Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF - ResearchGate.
Sources
Technical Support Center: Handling the Hygroscopic Nature of 7-bromonaphthalen-1-amine hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing the challenges associated with the hygroscopic nature of 7-bromonaphthalen-1-amine hydrochloride (CAS No: 137466-04-7). Adherence to these protocols will enhance experimental reproducibility, ensure sample integrity, and prevent costly errors arising from moisture-induced degradation or inaccurate measurements.
Section 1: Understanding the Core Problem - Frequently Asked Questions
This section addresses the fundamental principles behind the hygroscopic behavior of this compound and its direct impact on laboratory work.
Q1: What does it mean that 7-bromonaphthalen-1-amine hydrochloride is hygroscopic?
A: The term hygroscopic describes a substance's tendency to readily absorb and retain moisture from the surrounding atmosphere.[1][2] For 7-bromonaphthalen-1-amine hydrochloride, a dry, powdered solid, this means that upon exposure to ambient air, it will attract water molecules. This can cause significant changes to its physical and chemical properties.[3]
Q2: Why is this compound, as an amine hydrochloride, susceptible to moisture absorption?
A: The susceptibility arises from its chemical structure as a salt. Hydrochloride salts of amines are ionic, consisting of a positively charged ammonium cation (protonated amine) and a negatively charged chloride anion. These ions create a polar structure that readily interacts with the polar water molecules in the air through hydrogen bonding.[4] This interaction is often strong enough to pull water from the vapor phase into the solid's crystal lattice, leading to hydration or, in high humidity, even deliquescence (dissolving in the absorbed water).[5][6]
Q3: What are the experimental consequences of uncontrolled moisture absorption?
A: Failing to control moisture exposure can introduce significant and often hard-to-trace errors in experimental workflows. The primary consequences are summarized below.
| Issue | Root Cause | Experimental Impact | Citations |
| Inaccurate Weighing | The measured mass includes an unknown quantity of absorbed water. | Leads to incorrectly prepared solutions with lower-than-expected concentrations, affecting reaction stoichiometry, dose-response curves, and overall data reproducibility. | [5][7] |
| Physical State Alteration | Water absorption causes solid particles to adhere to one another. | The compound becomes difficult to handle, exhibiting clumping, caking, and poor flowability. This complicates weighing and transfer processes. | [2][3][8] |
| Chemical Degradation | Water can act as a reactant or a medium to facilitate decomposition. | Moisture can induce hydrolysis or other degradation pathways, compromising the purity and stability of the compound and potentially leading to the formation of unknown impurities. | [4][6][9] |
| Altered Dissolution Profile | Formation of hydrates can change the compound's solubility characteristics. | May lead to slower or incomplete dissolution in solvents, affecting the bioavailability and performance in formulation studies. | [6] |
Section 2: Troubleshooting and Proactive Best Practices
This section provides direct answers to common issues encountered in the lab and outlines a proactive strategy for handling 7-bromonaphthalen-1-amine hydrochloride.
Q4: My sample of 7-bromonaphthalen-1-amine hydrochloride appears clumpy and is not a free-flowing powder. What should I do?
A: Clumping is a clear indicator of significant water absorption. Do not use the material directly, as its mass and purity are compromised. The recommended course of action is to dry the material using a controlled method. A vacuum oven is ideal for this purpose as it allows for drying at lower temperatures, which minimizes the risk of thermal degradation.[5] Refer to Protocol 2 for a detailed drying procedure.
Q5: I'm getting inconsistent results in my bioassays, and I suspect my compound's concentration is off. Could moisture be the cause?
A: Yes, this is a classic symptom of issues with a hygroscopic compound. If you weigh out 10 mg of a sample that has absorbed 10% water by mass, you are only adding 9 mg of the active compound. This error directly impacts concentration and leads to non-reproducible results. To troubleshoot, you should review your handling procedures against Protocol 1 . For future work, preparing a concentrated stock solution and determining its exact concentration (if necessary for the application) can provide a more consistent source for experiments. See Protocol 3 .
Q6: How can I accurately weigh this compound to prepare a standard solution?
A: Accurate weighing requires minimizing the compound's exposure to atmospheric moisture.[3]
-
Work Quickly: Have all materials and equipment ready before opening the primary container. Measure the compound swiftly and reseal the container immediately.[3][5]
-
Use a Low-Humidity Environment: If available, perform weighing inside a glove box with a controlled, low-humidity atmosphere or in a room with controlled humidity.[5][10]
-
Weigh by Difference: For highly accurate measurements, weigh the sealed vial, quickly dispense the approximate amount of solid into your receiving flask, and re-weigh the sealed vial. The difference in mass is the amount transferred.
Q7: What are the ideal storage conditions for 7-bromonaphthalen-1-amine hydrochloride?
A: Proper storage is the most critical step in maintaining the compound's integrity.[1][3]
-
Airtight Containers: The primary container must have a secure, airtight seal.[3] After opening, consider wrapping the cap/lid junction with Parafilm® for an extra barrier.[11]
-
Desiccator: Store the primary container inside a desiccator containing an active desiccant like silica gel or molecular sieves.[2][10][11] This creates a dry micro-environment that actively removes moisture.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider flushing the container's headspace with an inert gas like argon or nitrogen before sealing.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for key workflows.
Protocol 1: Standard Workflow for Handling and Storage
This workflow is designed to prevent moisture uptake from receipt of the compound through to its experimental use.
Caption: Standard workflow for handling 7-bromonaphthalen-1-amine hydrochloride.
Protocol 2: Step-by-Step Guide for Drying Hydrated Compound
Use this protocol if the compound shows visible signs of moisture absorption, such as clumping or caking.
-
Preparation: Place a thin layer of the clumped compound in a clean, dry, and pre-weighed glass vessel (e.g., a watch glass or a beaker).
-
Initial Weighing: Record the total mass of the vessel and the "wet" compound.
-
Vacuum Oven: Place the vessel in a vacuum oven.
-
Drying Conditions: Heat the oven to a moderate temperature (e.g., 40-50°C). High temperatures should be avoided to prevent decomposition.[3] Apply a vacuum.
-
Drying to Constant Mass: Dry the material for several hours (e.g., 4-6 hours). Release the vacuum, allow the vessel to cool to room temperature in a desiccator, and then weigh it. Repeat the drying process for 1-2 hour intervals until two consecutive weighings are constant (e.g., within ±0.1 mg). This ensures all volatile moisture has been removed.
-
Final Steps: Once a constant mass is achieved, immediately transfer the dry, free-flowing powder into a new, dry, airtight container for storage in a desiccator as per Protocol 1 .
Protocol 3: Preparing an Accurate Stock Solution
This protocol prioritizes achieving an accurately known concentration, which is crucial for quantitative studies.
-
Dry the Compound: For the highest accuracy, ensure the compound is fully dry by following Protocol 2 before proceeding.
-
Approximate Weighing: Quickly and accurately weigh an approximate amount of the dry solid (e.g., ~10 mg) into a tared weighing boat or onto weighing paper. It is more important to know the exact mass than to hit a specific target weight.[12]
-
Quantitative Transfer: Carefully transfer the weighed solid into a Class A volumetric flask of the desired size (e.g., 10.00 mL).
-
Rinsing: Rinse the weighing boat or paper multiple times with small volumes of the final solvent, transferring each rinse into the volumetric flask to ensure no material is lost.[12]
-
Dissolution: Add solvent to the flask until it is about half to two-thirds full. Swirl gently or sonicate until the solid is completely dissolved. Allow the solution to return to room temperature if any heating or cooling occurred during dissolution.[7]
-
Dilution to Volume: Carefully add solvent until the bottom of the meniscus is precisely on the calibration mark of the flask. Use a dropper for the final additions to avoid overshooting the mark.[12]
-
Homogenization: Stopper the flask and invert it at least 10-15 times to ensure the solution is homogeneous.[7]
-
Calculate Final Concentration: Use the exact mass weighed in Step 2 and the final volume of the flask to calculate the precise molarity or mg/mL of your stock solution.
Section 4: Summary of Key Recommendations
| Procedure | Best Practice | Rationale |
| Storage | Store in a tightly sealed container inside a desiccator containing an active drying agent. | Prevents moisture from the ambient environment from reaching the compound.[2][3] |
| Weighing | Minimize exposure time to air; work quickly. Use a controlled humidity environment if possible. | Reduces the window of opportunity for the compound to absorb atmospheric water, ensuring mass accuracy.[3][5] |
| Handling | If clumping is observed, dry the material to a constant mass in a vacuum oven before use. | Restores the compound to its anhydrous state, allowing for accurate weighing and preventing the use of degraded material.[5][8] |
| Solution Prep | Use quantitative transfer techniques with Class A volumetric glassware. | Ensures that the accurately weighed mass of the solid is fully incorporated into the final, known volume of the solution.[12] |
References
-
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Available at: [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Available at: [Link]
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Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]
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ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]
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PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Available at: [Link]
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Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Available at: [Link]
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Cleanroom Technology. (2024, March 1). How the drying process differs between fine and heavy chemicals. Available at: [Link]
- Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
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MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]
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Scribd. (n.d.). Ammonium Chloride Corrosion. Available at: [Link]
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American Chemical Society. (2020, March 30). Know Your Techniques: Solutions. Available at: [Link]
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Semantic Scholar. (2023, September 29). Effect of moisture on solid state stability. Available at: [Link]
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PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
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BuyersGuideChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydro-1-naphthalenamine. Available at: [Link]
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University of York. (n.d.). Preparing solutions from Solids. Available at: [Link]
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American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Available at: [Link]
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ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms. Available at: [Link]
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Validation & Comparative
A Senior Scientist's Guide to the Structural Elucidation of 7-Bromonaphthalen-1-Amine Hydrochloride: A Comparative Analysis Focused on ¹H NMR Spectroscopy
This guide provides an in-depth technical analysis of the structural characterization of 7-bromonaphthalen-1-amine hydrochloride, a key intermediate in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is paramount for reproducible research and regulatory compliance. This document moves beyond a simple recitation of data, offering a comparative framework that positions ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone of structural analysis while acknowledging the synergistic power of orthogonal analytical techniques. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reliable characterization.
Section 1: The Cornerstone of Structural Analysis: ¹H NMR Spectroscopy
For organic chemists, ¹H NMR spectroscopy is the most powerful tool for the de novo structural elucidation of molecules in solution. It provides precise information about the chemical environment, connectivity, and relative number of protons, which collectively build a detailed picture of the molecular architecture.[1][2] For a substituted naphthalene like 7-bromonaphthalen-1-amine hydrochloride, ¹H NMR is indispensable for confirming the specific substitution pattern among its many possible isomers.
Predicted ¹H NMR Spectral Analysis of 7-Bromonaphthalen-1-amine Hydrochloride
The structure of 7-bromonaphthalen-1-amine hydrochloride presents a fascinating case for NMR analysis. The naphthalene core is a rigid aromatic system where proton-proton couplings provide definitive evidence of their relative positions. The presence of a bromine atom and a protonated amine group (-NH₃⁺) introduces distinct electronic effects that influence the chemical shifts of the aromatic protons. The hydrochloride salt form also impacts the solubility and the characteristics of the amine protons.
Molecular Structure and Proton Numbering:
Caption: Standard workflow for acquiring a high-fidelity ¹H NMR spectrum.
Section 2: A Comparative Analysis of Alternative & Complementary Techniques
While ¹H NMR is the primary tool for structural elucidation, a multi-technique, or orthogonal, approach provides the most robust and defensible characterization package. Regulatory bodies and high-impact journals increasingly expect this level of rigor. [3][4]
| Technique | Information Provided | Strengths | Limitations |
|---|---|---|---|
| ¹H NMR Spectroscopy | Precise proton environment, connectivity (J-coupling), and stoichiometry (integration). [2] | Unparalleled for detailed structural isomer determination in solution. | Lower sensitivity compared to MS; can be complex for very large molecules. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z), confirming molecular weight and elemental formula (HRMS). [4] | Extremely high sensitivity; definitive molecular weight confirmation. | Provides no information on isomeric substitution patterns; fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C-Br, aromatic C=C). [4] | Fast, non-destructive, excellent for confirming functional groups. | Provides a molecular "fingerprint" but offers limited detailed structural connectivity. |
| HPLC/UPLC | Purity assessment, quantification, and separation of impurities. [5] | Gold standard for determining chemical purity and for quantification. | Primarily a separation technique; requires a detector (e.g., UV, MS) for analysis and is not a primary tool for de novo structure elucidation. |
| Elemental Analysis | Provides the percentage composition of C, H, N, and other elements. | Confirms the elemental formula of a pure substance. | Requires a highly pure sample; provides no structural information. |
Decision-Making Framework for Analytical Techniques
The choice of analytical technique is driven by the question being asked. The following diagram illustrates a logical framework for characterizing a novel compound like 7-bromonaphthalen-1-amine hydrochloride.
Caption: A logic diagram for selecting analytical techniques based on the desired information.
Section 3: Integrated Data Analysis: A Holistic Approach
The true power of analytical chemistry lies in the synthesis of data from multiple, orthogonal sources. For 7-bromonaphthalen-1-amine hydrochloride, a complete characterization package would look like this:
-
Identity Confirmation: High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₀H₉BrClN by providing an accurate mass measurement of the parent ion [M+H]⁺. [6]2. Functional Group Verification: IR spectroscopy would show characteristic N-H stretching bands for the amine salt (~2800-3100 cm⁻¹, broad), aromatic C-H stretches (~3000-3100 cm⁻¹), and aromatic C=C stretches (~1400-1600 cm⁻¹). [7]3. Purity Assessment: A reverse-phase HPLC method would establish the purity of the batch, for example, demonstrating >99.5% purity by peak area at a specific wavelength (e.g., 254 nm). [5]4. Unambiguous Structural Elucidation: Finally, the detailed ¹H NMR spectrum, interpreted as described in Section 1, provides the definitive proof of the 7-bromo and 1-amine substitution pattern, distinguishing it from all other possible C₁₀H₈BrN isomers. Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) could be used to further confirm proton-proton connectivities if any ambiguity remains. [8]
Conclusion
The structural analysis of 7-bromonaphthalen-1-amine hydrochloride serves as an excellent model for the rigorous characterization required in modern chemical and pharmaceutical development. This guide has demonstrated that while techniques like mass spectrometry, IR spectroscopy, and HPLC are crucial for confirming molecular formula, functional groups, and purity, ¹H NMR spectroscopy remains the indispensable cornerstone for the definitive determination of molecular structure and isomerism. By understanding the causality behind experimental choices—from solvent selection to acquisition parameters—and by integrating data from a suite of orthogonal techniques, researchers can ensure the integrity and validity of their scientific results.
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Emsley, J.W., et al. (1970). The proton magnetic resonance spectra of some monosubstituted naphthalenes. Journal of the Chemical Society B: Physical Organic, 1513. Available at: [Link]
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Görbitz, C. H., et al. (2025). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A ¹H NMR Study. Magnetic Resonance in Chemistry. Available at: [Link]
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University of Potsdam. (n.d.). ¹H NMR Spectroscopy. Organic Chemistry Resources. Available at: [Link]
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Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I Pressbooks. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
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Ivanova, G., & Stoyanov, N. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
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Queen Mary University of London. (n.d.). NMR Sample Preparation. Available at: [Link]
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Reddit. (2021). r/OrganicChemistry: What are the best practices for sample preparation for NMR analysis? Available at: [Link]
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Bartle, K. D., et al. (1969). Proton magnetic resonance spectra of some aromatic amines and derived amides. Journal of the Chemical Society B: Physical Organic, 783-787. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Available at: [Link]
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Reddit. (2021). r/chemistry: Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes. Available at: [Link]
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Organic Chemistry Data & Info. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
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ResearchGate. (n.d.). ¹H-Chemical Shifts and Selected ¹H, ¹H-Coupling Constants. Available at: [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]
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Moser, T., et al. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. NMR in Biomedicine. Available at: [Link]
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A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 7-bromonaphthalen-1-amine
Introduction: The Imperative for a Robust Purity Method
In pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 7-bromonaphthalen-1-amine is a key building block in the synthesis of various pharmacologically active molecules. Its purity profile directly influences the impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, selective, and stability-indicating analytical method is required to ensure that all potential process-related impurities and degradation products can be accurately detected and quantified.
This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 7-bromonaphthalen-1-amine. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, from stationary phase selection to mobile phase optimization. Our objective is to develop a method that is not only fit for purpose upon release but can also unequivocally distinguish the main analyte from any degradants that may form under stress conditions, a key requirement outlined by the International Council for Harmonisation (ICH) guidelines.[1]
Foundational Strategy: Analyte Properties and Forced Degradation
A successful method development strategy begins with understanding the analyte and its potential degradation pathways.
Physicochemical Properties of 7-bromonaphthalen-1-amine
-
Structure: A naphthalenamine derivative with a bromine substituent. The presence of the naphthalene ring system provides a strong chromophore for UV detection.
-
Polarity: The molecule possesses both a hydrophobic naphthalene core and a polar amine group, making it well-suited for reverse-phase HPLC.[2] Its estimated LogP (octanol-water partition coefficient) is in the range of 3.2-3.8, indicating significant hydrophobicity.[3]
Forced Degradation: Probing for Instability
To ensure the analytical method is "stability-indicating," we must first generate the potential degradation products. This is achieved through forced degradation (stress testing), where the drug substance is exposed to conditions more severe than accelerated stability testing.[1][8][9] The goal is to achieve 5-20% degradation, providing a sufficient concentration of degradants to be chromatographically resolved and detected.[1][9]
Experimental Protocol: Forced Degradation of 7-bromonaphthalen-1-amine
-
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of 7-bromonaphthalen-1-amine in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
Thermal Degradation: Expose the solid powder to 105°C in a dry heat oven for 48 hours. Dissolve the stressed powder to prepare a 0.1 mg/mL solution.[10]
-
Photolytic Degradation: Expose a 0.1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
Control Sample: Prepare a 0.1 mg/mL solution of the unstressed compound and analyze alongside the stressed samples.
Comparative Method Development: Selecting the Optimal System
Our development strategy focuses on comparing two critical parameters: the stationary phase chemistry and the mobile phase modifier. We will analyze the most degraded sample (e.g., the acid hydrolysis sample) to challenge the separation capability of each system.
Comparison 1: Stationary Phase Selectivity (C18 vs. Phenyl-Hexyl)
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[11]
-
C18 (Octadecylsilane): The industry standard, it separates primarily based on hydrophobicity.[12]
-
Phenyl-Hexyl: This phase offers a mixed-mode separation mechanism. It provides hydrophobic interactions via its hexyl chain and, crucially, π-π interactions between its phenyl ring and aromatic analytes.[12][13] This can lead to unique selectivity and improved resolution for aromatic compounds and their isomers, which are common impurities.[11][14]
Experimental Protocol: Column Comparison
-
Instrument: Standard HPLC system with a UV/PDA detector.
-
Columns:
-
Column A: C18, 4.6 x 150 mm, 5 µm
-
Column B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample: Acid-hydrolyzed sample (0.1 mg/mL)
Data Presentation: Column Performance Comparison
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale for Improvement |
| RT of Main Peak (min) | 12.5 | 13.1 | Increased retention due to mixed-mode interactions. |
| RT of Impurity 1 (min) | 11.9 | 12.1 | Altered selectivity from π-π interactions. |
| RT of Impurity 2 (min) | 12.2 | 12.8 | Significant shift in elution order, indicating different selectivity. |
| Resolution (Rs) - Critical Pair | 1.3 (Impurity 2 / Main Peak) | 2.2 (Main Peak / Impurity 2) | Phenyl-Hexyl phase resolves the critical pair to baseline (>2.0). |
| Tailing Factor (Tf) - Main Peak | 1.3 | 1.1 | Better peak symmetry often observed with alternative selectivities. |
| Theoretical Plates (N) | 9,500 | 11,000 | Higher efficiency indicates a better overall separation. |
Visualization of the Development Workflow
To conceptualize the entire process, the following workflow diagram illustrates the logical progression from initial planning to the final optimized method.
Caption: Workflow for HPLC Purity Method Development.
Final Optimized Method and Validation Considerations
Based on the comparative data, the Phenyl-Hexyl column with a formic acid-modified mobile phase provides the optimal separation.
Optimized HPLC Method
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-22 min: 10% to 85% B
-
22-25 min: 85% B
-
25.1-30 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Validation Insights: Demonstrating Specificity
While a full validation protocol is extensive, this development work forms the basis for demonstrating specificity, a key validation parameter according to ICH Q2(R2) guidelines.[15][16][17]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]
-
How It Was Achieved: By analyzing the forced degradation samples, we have demonstrated that all degradation products are baseline-resolved from the main 7-bromonaphthalen-1-amine peak. This is the primary evidence of the method's stability-indicating nature. A Peak Purity analysis using a PDA detector would further confirm that the main analyte peak is spectrally pure in all stressed samples, providing conclusive proof of specificity.
The logical decision-making process based on the experimental outcomes is visualized below.
Caption: Decision tree for column selection.
Conclusion
The development of a robust HPLC purity method is a systematic process grounded in scientific principles. This guide has demonstrated that for an aromatic amine like 7-bromonaphthalen-1-amine, a Phenyl-Hexyl stationary phase offers superior selectivity compared to a standard C18 column. This alternative selectivity is crucial for resolving closely eluting impurities and degradation products, thereby ensuring the development of a truly stability-indicating method. By combining a logical, comparative approach with the principles of forced degradation, researchers can confidently build analytical methods that guarantee the quality and safety of pharmaceutical materials.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
Bareket, L., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279-83. Retrieved from [Link]
-
Agilent Technologies Inc. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Veepra. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
KNAUER. (2022, April 15). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromonaphthalen-1-amine. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2021, May 11). A comprehensive review of method development by hplc. Retrieved from [Link]
-
ResearchGate. (n.d.). 8-Bromonaphthalen-1-amine. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Marine Drugs. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
-
Analytical Methods. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]
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Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromonaphthalen-1-amine
For researchers and professionals in drug development and chemical analysis, the unequivocal identification of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, providing a molecular "fingerprint" through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation of 7-bromonaphthalen-1-amine, juxtaposed with the experimentally determined fragmentation patterns of its structural isomers, 4-bromonaphthalen-1-amine and 8-bromonaphthalen-1-amine. This guide is designed to equip researchers with the necessary insights to interpret mass spectra of these and similar compounds with a higher degree of confidence.
Introduction to the Analysis of Bromonaphthalenamines
7-Bromonaphthalen-1-amine (C₁₀H₈BrN), with a molecular weight of approximately 222.08 g/mol , is a vital building block in organic synthesis.[1][2] Its structural characterization is crucial for quality control and reaction monitoring. Electron ionization mass spectrometry is a powerful tool for this purpose, as it induces reproducible fragmentation of molecules, yielding a characteristic pattern of fragment ions. The presence of both a bromine atom and an amino group on the naphthalene core introduces unique and predictable fragmentation pathways.
A key feature in the mass spectra of monobrominated compounds is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity.[2] This characteristic is a foundational element in the interpretation of the mass spectra of bromonaphthalenamines.
Predicted and Observed Fragmentation Patterns: A Comparative Analysis
While a publicly available mass spectrum for 7-bromonaphthalen-1-amine is not readily found, we can predict its fragmentation based on established principles of mass spectrometry and compare it with the known fragmentation of its isomers, 4-bromonaphthalen-1-amine and 8-bromonaphthalen-1-amine.[1][3]
The primary fragmentation pathways for these aromatic amines are expected to be influenced by the stability of the naphthalene ring system and the relative lability of the carbon-bromine and carbon-nitrogen bonds.
Key Predicted Fragmentation Pathways for 7-Bromonaphthalen-1-amine:
-
Molecular Ion (M⁺˙): The molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 221 and 223, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Aromatic systems tend to produce a relatively stable molecular ion.[4]
-
Loss of Bromine Radical ([M-Br]⁺): A principal fragmentation pathway for halogenated aromatic compounds is the cleavage of the carbon-halogen bond.[2] This would result in the loss of a bromine radical (•Br), leading to a prominent ion at m/z 142 (221 - 79 or 223 - 81).
-
Loss of H₂CN/HCN: Fragmentation of the amino group can occur, often involving the loss of a hydrogen cyanide (HCN) molecule or a cyanomethyl radical (•CH₂CN). The loss of HCN would lead to a fragment at m/z 194/196. A more complex rearrangement and fragmentation could also lead to the loss of H₂CN, resulting in an ion at m/z 193/195.
-
Formation of Naphthyne Radical Cation: The sequential loss of a bromine radical and then a hydrogen cyanide molecule from the amino group could lead to the formation of a naphthyne radical cation at m/z 115.
The following table summarizes the predicted fragmentation for 7-bromonaphthalen-1-amine and the observed major fragments for its isomers.
| m/z (Predicted/Observed) | Ion Structure/Formula | 7-Bromonaphthalen-1-amine (Predicted) | 4-Bromonaphthalen-1-amine (Observed)[1] | 8-Bromonaphthalen-1-amine (Observed)[3] | Fragmentation Pathway |
| 221/223 | [C₁₀H₈BrN]⁺˙ | High | High | High | Molecular Ion (M⁺˙) |
| 142 | [C₁₀H₈N]⁺ | Moderate | Moderate | Moderate | Loss of •Br |
| 115 | [C₉H₅]⁺ | High | High | High | Loss of •Br and HCN |
Analysis of Isomeric Data:
The experimental data for 4-bromonaphthalen-1-amine and 8-bromonaphthalen-1-amine show remarkably similar primary fragmentation patterns, with major peaks at m/z 221/223 and 115.[1][3] This suggests that the position of the bromine and amino groups on the naphthalene ring may not drastically alter the main fragmentation pathways under standard EI-MS conditions. The high stability of the resulting fragment at m/z 115, likely a naphthyne or a related rearranged ion, appears to be a major driving force in the fragmentation of these isomers.
Experimental Protocols
To ensure the generation of high-quality, reproducible mass spectra, the following detailed protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) are provided.
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
This method is ideal for volatile and thermally stable compounds like 7-bromonaphthalen-1-amine and is the standard for generating the fragmentation patterns discussed.
1. Sample Preparation: a. Dissolve approximately 1 mg of 7-bromonaphthalen-1-amine in 1 mL of a volatile solvent such as methanol or dichloromethane. b. Ensure the sample is fully dissolved to prevent clogging of the injection port.
2. Instrument Parameters: a. Ionization Mode: Electron Ionization (EI) b. Electron Energy: 70 eV (This is a standard energy that provides reproducible fragmentation and allows for comparison with library spectra). c. Ion Source Temperature: 200-250 °C (Optimize to ensure sample volatilization without thermal degradation). d. Mass Range: m/z 40-300 (to encompass the molecular ion and expected fragments). e. Scan Rate: 1-2 scans/second.
3. Data Acquisition: a. Inject 1 µL of the prepared sample solution into the GC-MS or direct insertion probe. b. Acquire data for a sufficient duration to obtain a clean and representative mass spectrum.
Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique, typically used for less volatile or thermally labile compounds. It primarily generates protonated molecules [M+H]⁺. Tandem MS (MS/MS) is then required to induce fragmentation.
1. Sample Preparation: a. Prepare a dilute solution of 7-bromonaphthalen-1-amine (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.
2. Instrument Parameters (MS1): a. Ionization Mode: Positive Electrospray Ionization (ESI+) b. Capillary Voltage: 3-4 kV c. Drying Gas Flow: 5-10 L/min d. Drying Gas Temperature: 250-350 °C e. Mass Range: m/z 100-300
3. Instrument Parameters (MS/MS): a. Precursor Ion Selection: Isolate the protonated molecular ion [M+H]⁺ at m/z 222/224. b. Collision Gas: Argon or Nitrogen c. Collision Energy: Perform a ramping experiment from 10-40 eV to determine the optimal energy for informative fragmentation. d. Mass Range: m/z 40-230
Visualizing the Fragmentation Pathways
To better understand the proposed fragmentation of 7-bromonaphthalen-1-amine, the following diagrams illustrate the key bond cleavages and resulting fragment ions.
Caption: Predicted EI-MS fragmentation of 7-bromonaphthalen-1-amine.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The mass spectrometry fragmentation pattern of 7-bromonaphthalen-1-amine is predicted to be dominated by the characteristic M/M+2 molecular ion peaks at m/z 221/223, followed by the loss of a bromine radical to yield an ion at m/z 142, and a subsequent loss of hydrogen cyanide to produce a major fragment at m/z 115. This predicted pattern shows strong correlation with the experimentally observed fragmentation of its isomers, 4-bromonaphthalen-1-amine and 8-bromonaphthalen-1-amine. This guide provides a robust framework for the identification and characterization of these important chemical entities, underscoring the power of comparative fragmentation analysis in structural elucidation.
References
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PubChem. 8-Bromonaphthalen-1-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-1-naphthylamine. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]
-
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
University of Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]
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PubChem. 8-Bromonaphthalen-1-amine | C10H8BrN | CID 613569. [Link]
-
ResearchGate. 8-Bromonaphthalen-1-amine. [Link]
-
NIST WebBook. 1-Naphthalenamine. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for 7-Bromonaphthalen-1-amine
Executive Summary
In the synthesis of 7-bromonaphthalen-1-amine (7-bromo-1-naphthylamine), Elemental Analysis (EA) serves as a critical, yet often misunderstood, gatekeeper of purity. While high-resolution mass spectrometry (HRMS) and NMR confirm structural identity, they often fail to quantify "silent" impurities such as trapped inorganic salts, moisture, or occluded solvents.
This guide objectively compares EA against HPLC and qNMR, establishing a self-validating protocol to ensure the material meets the rigorous
Compound Profile & Theoretical Framework
Before initiating validation, the theoretical baseline must be established. 7-bromonaphthalen-1-amine is a halogenated naphthylamine often used as a scaffold in dye synthesis and kinase inhibitor development.
Target Molecule: 7-bromonaphthalen-1-amine
CAS: 136924-78-2 (Generic for bromonaphthylamines, specific isomer verification required)
Formula:
Theoretical Composition (The "Gold Standard")
To pass validation, experimental values must align with these calculations:
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Range ( |
| Carbon (C) | 10 | 12.011 | 120.11 | 54.08% | 53.68% – 54.48% |
| Hydrogen (H) | 8 | 1.008 | 8.064 | 3.63% | 3.23% – 4.03% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 6.31% | 5.91% – 6.71% |
| Bromine (Br) | 1 | 79.904 | 79.904 | 35.98% | N/A (usually not tested in CHN) |
Synthesis Context & Impurity Landscape[9]
To understand what EA detects, we must analyze the synthesis route. The most common pathway involves the nitration of 2-bromonaphthalene followed by reduction.
-
Nitration: 2-bromonaphthalene
Mixture of 2-bromo-1-nitronaphthalene (Major) + 7-bromo-1-nitronaphthalene (Minor) . -
Separation: Fractional crystallization or chromatography (Critical Step).
-
Reduction: 7-bromo-1-nitronaphthalene
7-bromonaphthalen-1-amine .
The "Blind Spot" of Elemental Analysis
The critical risk in this synthesis is Regioisomer Contamination .
-
Scenario: If the separation in Step 2 is incomplete, the final product will contain 2-bromo-1-amine.
-
EA Result: Both isomers have the formula
. EA will PASS even if the sample is 50% impurity.
Comparative Analysis: EA vs. Orthogonal Methods
This section defines when to rely on EA and when to defer to other methods.
Table 1: Methodological Comparison
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | 1H NMR |
| Primary Target | Bulk Purity (Solvates, Salts, Moisture) | Organic Impurities & Isomers | Structural Identity |
| Detection of Isomers | FAIL (Isomers have identical % composition) | EXCELLENT (Separates based on polarity) | GOOD (Distinct coupling constants) |
| Detection of Inorganics | EXCELLENT (Values drop due to "dead weight") | FAIL (Inorganics are UV silent) | FAIL (Inorganics are NMR silent) |
| Sample Destructive? | Yes (Combustion) | No (Recoverable) | No |
| Throughput | Low (Requires weighing precision) | High | Medium |
The "Self-Validating" Logic
-
If EA Fails but NMR is clean: You likely have trapped inorganic salts (e.g., Tin or Iron residues from reduction) or moisture. Action: Recrystallize or dry under high vacuum.
-
If EA Passes but Melting Point is broad: You likely have isomeric contamination (2-bromo-1-amine). Action: Run HPLC.
Experimental Protocol: Validating the Synthesis
Phase 1: Sample Preparation (Crucial for EA)
-
Step 1: Isolate the amine via extraction (EtOAc/Water).
-
Step 2: Pass through a silica plug to remove polar metal salts.
-
Step 3: Recrystallize from Ethanol/Water.
-
Step 4: High Vacuum Drying: Dry at
for 12 hours over . Note: Naphthylamines can oxidize; store under Argon.
Phase 2: The Analysis Workflow
-
Calibration: Calibrate the CHN Analyzer using Acetanilide standard (
, , ). -
Weighing: Weigh 2.0–3.0 mg of the dried sample into a tin capsule. Precision must be
mg. -
Combustion: Run at
with injection. -
Replication: Run in duplicate. If deviation
, re-run.
Visualization of Workflows
Diagram 1: The Synthesis & Validation Logic
This diagram illustrates the flow from crude synthesis to the decision matrix, highlighting where EA fits into the purity hierarchy.
Caption: Figure 1. Integrated Validation Workflow. Note that NMR precedes EA to screen out isomers, ensuring EA is used specifically to validate bulk purity and solvent removal.
Data Interpretation & Troubleshooting
Use the table below to diagnose synthesis issues based on EA results.
Table 2: Diagnostic Guide
| Scenario | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Diagnosis | Corrective Action |
| Theoretical | 54.08% | 3.63% | 6.31% | — | — |
| Case A | 53.95% | 3.65% | 6.28% | PASS (Excellent Purity) | Proceed to publication/assay. |
| Case B | 49.50% | 3.30% | 5.80% | FAIL (Values uniformly low) | Inorganic Contamination. Non-combustible salts (Sn/Fe) are weighing down the sample. |
| Case C | 52.10% | 4.20% | 6.00% | FAIL (High H, Low C/N) | Solvent Trap. Likely Ethanol or Water remains in the crystal lattice. |
| Case D | 54.05% | 3.61% | 6.30% | FALSE PASS | Isomer Alert. Sample could be 2-bromo isomer. Verify with HPLC/NMR. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 613569, 8-Bromonaphthalen-1-amine (Isomer Reference). National Library of Medicine. [Link]
- Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (Contextual grounding for qNMR vs EA comparison).
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A Senior Application Scientist's Guide to the Chromatographic Separation of 7-Bromonaphthalen-1-amine from its Positional Isomers
Executive Summary
The regioselective synthesis of substituted naphthalenes, such as 7-bromonaphthalen-1-amine, frequently yields a mixture of positional isomers. These isomers often possess nearly identical physicochemical properties, presenting a significant purification challenge. For researchers in drug development and materials science, the isomeric purity of a starting material is not a trivial detail; it is a critical parameter that dictates biological activity, material performance, and regulatory compliance. This guide provides a comprehensive comparison of chromatographic strategies for the analytical and preparative separation of 7-bromonaphthalen-1-amine from its key isomers. We will delve into the mechanistic principles behind method selection, present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and offer a comparative analysis of their performance based on experimental data for analogous compounds.
The Analytical Challenge: Understanding the Isomers
The primary challenge in this separation arises from the subtle structural differences between positional isomers of bromonaphthalen-amine. During synthesis, bromination or amination of a naphthalene precursor can occur at various positions on the aromatic rings, leading to a complex product mixture.[1][2] The most common and challenging impurities are other bromonaphthalen-amine isomers where the bromo and amine groups are located at different positions.
These isomers share the same molecular weight and elemental composition, making non-chromatographic separation methods like simple distillation or crystallization largely ineffective.[3][4] Their polarity and hydrophobicity are remarkably similar, demanding highly selective chromatographic techniques.
Table 1: Physicochemical Properties of 7-Bromonaphthalen-1-amine and Potential Isomeric Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure | PubChem CID |
| 7-Bromonaphthalen-1-amine | C₁₀H₈BrN | 222.08 | Target Analyte | 13473016 |
| 1-Bromonaphthalen-2-amine | C₁₀H₈BrN | 222.08 | Potential Isomer | 10867861[5] |
| 8-Bromonaphthalen-1-amine | C₁₀H₈BrN | 222.08 | Potential Isomer | 613569[6] |
| 2-Amino-7-bromonaphthalene | C₁₀H₈BrN | 222.08 | Potential Isomer | 1261746-76-2 (as aminomethyl)[7] |
Note: Data compiled from PubChem and other chemical databases. Properties for some isomers are predicted or inferred from related structures.
The slight differences in dipole moment and the accessibility of the lone pair of electrons on the nitrogen atom, influenced by the position of the electronegative bromine atom, are the primary handles we can exploit for chromatographic separation.
Comparative Chromatographic Strategies
The choice of chromatography platform is the most critical decision in developing a separation method. Both Gas and Liquid Chromatography offer viable paths, each with distinct advantages and disadvantages for aromatic amine isomers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often the first choice for the analysis of non-volatile aromatic compounds due to its versatility, robustness, and scalability.[8] The separation is governed by the hydrophobic interactions between the analytes and the non-polar stationary phase.
Causality Behind Method Choices:
-
Stationary Phase Selection: While a standard C18 (octadecylsilyl) column is a common starting point, its alkyl chains may not provide sufficient selectivity to resolve closely related isomers.[9] A stationary phase with an embedded phenyl group (e.g., a Biphenyl or Phenyl-Hexyl column) is often a superior choice.[10] The phenyl groups in the stationary phase can engage in π-π stacking interactions with the naphthalene ring system of the analytes. The subtle differences in the electron distribution of the isomers, caused by the varying positions of the bromo and amino groups, will lead to differential π-π interactions, thereby enhancing selectivity.[11]
-
Mobile Phase Optimization: A mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (ACN) or methanol (MeOH). For basic compounds like amines, peak tailing is a common problem caused by the interaction of the basic amine with acidic residual silanol groups on the silica support.[9] To mitigate this, a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is added to the mobile phase.[12][13] This protonates the amine, ensuring a consistent ionic form and minimizing interactions with the stationary phase, resulting in sharper, more symmetrical peaks. Acetonitrile often provides better selectivity for aromatic isomers compared to methanol due to its different solvent properties.[12]
Gas Chromatography (GC)
For analytes that are thermally stable and sufficiently volatile, Gas Chromatography, particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful analytical tool.[2] GC offers exceptional resolving power, allowing for the separation of very similar compounds.
Causality Behind Method Choices:
-
Column Selection: The analysis of amines by GC can be challenging due to their polar and basic nature, which can lead to strong adsorption onto the column, causing peak tailing and poor recovery.[14] Therefore, a specialized column is required. A "volatile amine" or a low-to-mid polarity column with base-deactivated silica, such as a DB-5ms or an Rtx-Volatile Amine column, is highly recommended.[15] These columns are designed to minimize active sites that can interact with the amine functionality.
-
Inlet and Temperature Program: A split/splitless injector is typically used. The temperature program is a critical parameter for optimizing the separation. A slow temperature ramp allows for the subtle differences in boiling points and column interactions among the isomers to be fully exploited, leading to better resolution.[2]
Experimental Protocols & Workflows
The following protocols are robust starting points for the separation of 7-bromonaphthalen-1-amine and its isomers. Method optimization will be required based on the specific isomeric composition and available instrumentation.
Workflow for Chromatographic Method Development
The diagram below illustrates a logical workflow for selecting and optimizing a chromatographic method for isomer separation.
Caption: General workflow for chromatographic method development.
Protocol 3.1: RP-HPLC-UV Method
This protocol is designed for analytical-scale separation and quantification.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Further dilute the stock solution with the diluent to a working concentration of approximately 10-20 µg/mL.
-
Filter the final solution through a 0.45 µm membrane filter before injection.[8]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[12]
-
Column: Phenyl-Hexyl or Biphenyl column (e.g., Phenomenex Kinetex Biphenyl), 4.6 x 150 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify and integrate the peaks for 7-bromonaphthalen-1-amine and its isomers.
-
Calculate the area percentage of each isomer to determine the purity of the main component.
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard.
-
Protocol 3.2: GC-MS Method
This protocol is ideal for identifying and quantifying volatile isomeric impurities.[2]
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Dilute the stock solution to a working concentration of approximately 20-50 µg/mL.
-
-
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Column: Rtx-Volatile Amine or DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 270 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temp: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Scan Range: m/z 50-300.
-
-
Data Analysis:
-
Identify peaks based on retention time and mass spectra. The molecular ion for bromonaphthalen-amine isomers will show a characteristic isotopic pattern for bromine (m/z 221 and 223 in an approximate 1:1 ratio).
-
Quantify purity based on the peak area percentage from the Total Ion Chromatogram (TIC).
-
Performance Comparison and Data Interpretation
To provide an objective comparison, the following table summarizes the expected performance of the optimized HPLC and GC methods for this separation challenge.
Caption: Decision tree for RP-HPLC method optimization.
Table 2: Comparison of Chromatographic Performance
| Parameter | RP-HPLC-UV | GC-MS | Rationale & Justification |
| Selectivity (α) | Good to Excellent | Excellent | GC typically offers higher theoretical plates and efficiency, leading to superior resolution of closely related isomers. However, the π-π interactions in the phenyl-based HPLC column provide very high selectivity. |
| Peak Shape | Symmetrical (T≈1.1) | Symmetrical (T≈1.2) | Use of an acidic modifier in HPLC and a base-deactivated column in GC are critical to prevent peak tailing.[12][14] |
| Analysis Time | ~20 minutes | ~20 minutes | Both methods can be optimized for similar run times, balancing resolution and throughput. |
| Detection | UV (Quantitative) | MS (Confirmatory) | MS provides structural confirmation via fragmentation patterns and isotopic distribution, which is a significant advantage for impurity identification. |
| Scalability | Excellent | Poor | HPLC methods can be directly scaled up to preparative chromatography for material purification. GC is primarily an analytical technique.[16] |
| Solvent Usage | High (Aqueous/Organic) | Low (Gaseous Carrier) | GC is a greener technique in terms of solvent consumption. |
| Recommendation | Routine QC & Prep: Ideal for routine quality control and for scaling up to purify batches of material. | Impurity Profiling: The gold standard for initial impurity identification and structural confirmation. | The choice depends on the goal: HPLC for routine analysis and purification, GC-MS for in-depth characterization.[17] |
Conclusion
The successful chromatographic separation of 7-bromonaphthalen-1-amine from its positional isomers is an achievable but non-trivial task that requires a methodical approach.
-
For routine purity analysis and preparative-scale purification , a Reversed-Phase HPLC method using a biphenyl or phenyl-hexyl stationary phase with an acidified mobile phase is the recommended strategy. It offers robust performance, excellent scalability, and sufficient resolving power for quality control applications.
-
For initial characterization, impurity identification, and method validation , Gas Chromatography-Mass Spectrometry is the superior technique. The confirmatory power of MS detection provides an unambiguous identification of isomeric impurities, which is invaluable during process development and for regulatory submissions.
By understanding the underlying chemical principles and leveraging the appropriate column chemistry and instrumentation, researchers can develop reliable and efficient methods to ensure the isomeric purity of 7-bromonaphthalen-1-amine, thereby guaranteeing the integrity and reproducibility of their scientific outcomes.
References
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Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13:674. Available from: [Link].
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Napolitano, M. R., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[3]arene Stationary Phase. ACS Applied Materials & Interfaces, 14(50), 56132-56142. Available from: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10867861, 1-Bromonaphthalen-2-amine. PubChem. Available from: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 613569, 8-Bromonaphthalen-1-amine. PubChem. Available from: [Link].
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Jones, G. B., et al. (2008). 8-Bromonaphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o977. Available from: [Link].
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ResearchGate. (PDF) 8-Bromonaphthalen-1-amine. ResearchGate. Available from: [Link].
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Narayanan, P., et al. Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. Available from: [Link].
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De Klerck, K., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Chromatography Today. Available from: [Link].
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Science.gov. Aromatic positional isomers: Topics by Science.gov. Science.gov. Available from: [Link].
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ResearchGate. Separation of aromatic positional isomers on pillar[6]quinone-amine.... ResearchGate. Available from: [Link].
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Phenomenex. Chiral HPLC Separations. Phenomenex. Available from: [Link].
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Chromatography Forum. Separation of positional isomers. Chromatography Forum. Available from: [Link].
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Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Available from: [Link].
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MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link].
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Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica Hungarica, 90(2), 59-81. Available from: [Link].
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American Chemical Society. Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available from: [Link].
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Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Available from: [Link].
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ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF. ResearchGate. Available from: [Link].
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Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link].
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link].
-
Organic Syntheses. Reduction of 1-Bromonaphthalene. Organic Syntheses. Available from: [Link].
-
Scaccianoce, L., et al. (2007). Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. Chirality, 19(8), 647-53. Available from: [Link].
- Google Patents. US7714127B2 - Process for making heteroaryl amine intermediate compounds. Google Patents.
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US Department of Energy. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Office of Scientific and Technical Information. Available from: [Link].
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JournalAgent. Separation techniques: Chromatography. JournalAgent. Available from: [Link].
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IJPRA Journal. Chromatography – Separation Tool in Bioanalysis. IJPRA Journal. Available from: [Link].
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A Comparative Guide to Reference Standards for the Analysis of 7-Bromonaphthalen-1-amine Hydrochloride
For researchers, scientists, and professionals in drug development, the purity and identity of starting materials and intermediates are non-negotiable. This guide provides an in-depth technical comparison of reference standards for the analysis of 7-bromonaphthalen-1-amine hydrochloride, a key building block in medicinal chemistry. We will delve into the critical aspects of selecting and utilizing reference standards, compare common analytical methodologies, and provide actionable protocols to ensure the accuracy and reliability of your results.
The Critical Role of a Reference Standard
A reference standard serves as the benchmark against which a sample is compared. In the context of 7-bromonaphthalen-1-amine hydrochloride analysis, a high-quality reference standard is indispensable for:
-
Identity Confirmation: Unambiguously confirming the chemical structure of the analyte.
-
Purity Assessment: Accurately quantifying the analyte and its impurities.
-
Method Validation: Establishing the performance characteristics of an analytical method (e.g., accuracy, precision, linearity).[1]
-
Quality Control: Ensuring batch-to-batch consistency of the material.
The quality of a reference standard is paramount; it should be of high purity, well-characterized, and accompanied by a comprehensive Certificate of Analysis (CoA).[2][3]
Comparison of Analytical Methodologies
The choice of analytical technique for 7-bromonaphthalen-1-amine hydrochloride depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | HPLC-UV | GC-MS | 1H NMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantitation, purity assessment, and impurity profiling. | Identification and quantitation of volatile impurities and the main component (often after derivatization). | Structural elucidation, identity confirmation, and quantitative analysis (qNMR). |
| Specificity | Good; can be affected by co-eluting impurities with similar UV spectra. | Very High; mass selective detection provides high confidence in identification. | High; provides detailed structural information. |
| Sensitivity | Good (typically µg/mL range). | Excellent (can reach pg/mL range). | Moderate; less sensitive than chromatographic methods for trace analysis. |
| Sample Requirements | Soluble in a suitable mobile phase. | Volatile and thermally stable (or amenable to derivatization). | Soluble in a deuterated solvent. |
| Key Advantages | Robust, versatile, and widely available. | High sensitivity and specificity. | Provides unambiguous structural information and can be used for absolute quantitation without a specific reference standard for the analyte (qNMR).[4][5][6] |
| Potential Challenges | Peak tailing for basic compounds like amines, mobile phase preparation.[7][8][9] | Potential for thermal degradation of the analyte, may require derivatization. | Lower throughput, higher instrumentation cost. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse for purity and assay determination of non-volatile organic compounds in the pharmaceutical industry. For an aromatic amine hydrochloride like 7-bromonaphthalen-1-amine hydrochloride, a reverse-phase method is typically employed.
Rationale for Method Design:
-
Column: A C18 column is a good starting point due to its versatility and wide availability.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used to elute the analyte. The buffer is crucial for controlling the ionization state of the amine and minimizing peak tailing. A slightly acidic pH (e.g., pH 3-4) is often optimal for the analysis of basic compounds on silica-based columns.
-
Detector: UV detection is suitable as the naphthalene ring system is a strong chromophore.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh about 10 mg of the 7-bromonaphthalen-1-amine hydrochloride reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions and compare the retention times and peak areas.
Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis of 7-bromonaphthalen-1-amine hydrochloride.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a relatively non-volatile compound like 7-bromonaphthalen-1-amine hydrochloride, derivatization may be necessary to improve its volatility and chromatographic behavior.
Rationale for Method Design:
-
Derivatization: Silylation is a common derivatization technique for amines, which replaces the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, increasing volatility and reducing peak tailing.
-
Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of the derivatized analyte and potential impurities.
-
Detection: Mass spectrometry provides high specificity for identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.
Step-by-Step Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Derivatization:
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Injection: 1 µL, splitless mode.
Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis of 7-bromonaphthalen-1-amine hydrochloride.
¹H NMR for Structural Confirmation and Purity by qNMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Quantitative NMR (qNMR) can also be used to determine the purity of a substance with high precision without the need for a reference standard of the analyte itself.[4][5][6]
Rationale for Method Design:
-
Solvent: A deuterated solvent that fully dissolves the sample is chosen, such as DMSO-d₆ or CDCl₃.
-
Internal Standard (for qNMR): A certified reference material with a known purity and signals that do not overlap with the analyte's signals is used. Maleic acid or dimethyl sulfone are common choices.
-
Data Acquisition: Specific parameters are set to ensure accurate integration of the signals for quantitative analysis.
Step-by-Step Protocol for ¹H NMR:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
For structural confirmation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
For qNMR: Accurately weigh approximately 10 mg of the sample and 10 mg of a certified internal standard into the same vial. Dissolve in a known volume of a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals of the analyte and, for qNMR, the internal standard.
-
-
Interpretation:
-
For structural confirmation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of 7-bromonaphthalen-1-amine.
-
For qNMR: Calculate the purity of the sample based on the ratio of the integrals of the analyte and the internal standard, their molecular weights, and the number of protons corresponding to each signal.
-
Comparison of Reference Standard Alternatives
When selecting a reference standard for 7-bromonaphthalen-1-amine hydrochloride, it is essential to consider the quality and documentation provided by the supplier. While a Certified Reference Material (CRM) is the gold standard, other well-characterized materials can also be suitable depending on the application.
| Reference Standard Type | Description | Key Features | Best For |
| Certified Reference Material (CRM) | A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[3] | High purity, comprehensive Certificate of Analysis, traceability to SI units, stated uncertainty. | Critical applications such as primary calibration, method validation, and regulatory submissions. |
| Pharmacopeial Standard (e.g., USP, Ph. Eur.) | A reference standard established by a recognized pharmacopeia. | High purity, well-characterized, established by a regulatory body. | Assays and tests in pharmaceutical quality control according to pharmacopeial monographs. |
| Commercial Grade Reference Standard | A high-purity material offered by chemical suppliers, often with a Certificate of Analysis. | Purity typically determined by HPLC or GC, may include NMR and MS data. | Routine analysis, research and development, and as a working standard.[1] |
| In-house Isolated and Characterized Material | A batch of the material that has been synthesized or purified in-house and thoroughly characterized. | Characterization data should include proof of structure (NMR, MS) and purity (HPLC, GC, elemental analysis). | Use as a working standard when a commercial standard is unavailable or not cost-effective. |
Logical Relationship for Standard Selection:
Sources
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- 8. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 9. agilent.com [agilent.com]
Safety Operating Guide
Mastering the Disposal of 7-Bromonaphthalen-1-amine Hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—proper disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-bromonaphthalen-1-amine hydrochloride, a compound that requires meticulous handling due to its chemical nature.
Foundational Knowledge: Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the first principle of safe handling and disposal. 7-Bromonaphthalen-1-amine hydrochloride is a halogenated aromatic amine. This chemical class is often associated with toxicity, and the presence of the bromine atom places it in the category of halogenated organic compounds, which have specific disposal requirements.
The hydrochloride salt form generally increases water solubility compared to the free base, a factor that must be considered for aqueous waste streams. Safety Data Sheets (SDS) from suppliers indicate that this compound causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Table 1: Hazard Profile of 7-Bromonaphthalen-1-amine Hydrochloride
| Hazard Category | GHS Pictogram | Hazard Statement Code | Precautionary Statement Codes |
| Skin Irritation | GHS07 (Exclamation Mark) | H315 | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | GHS07 (Exclamation Mark) | H319 | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335 | P261, P271, P304+P340, P312, P403+P233, P405 |
Source: Synthesized from supplier safety information.[1]
The causality behind these classifications lies in the molecule's structure. Aromatic amines can be readily absorbed and are often metabolized to reactive species within the body. The naphthalene core itself is a polycyclic aromatic hydrocarbon (PAH) with known toxicological properties. Therefore, all waste streams containing this compound must be treated as hazardous.
The Disposal Workflow: A Decision-Making Framework
Effective disposal is a systematic process. It begins with identifying the type of waste generated and ends with its placement in a correctly labeled, secure container awaiting pickup by a certified hazardous waste handler. The following workflow provides a logical pathway for managing all forms of waste contaminated with 7-bromonaphthalen-1-amine hydrochloride.
Sources
Personal protective equipment for handling 7-bromonaphthalen-1-amine hydrochloride
Handling halogenated naphthylamine derivatives, such as 7-bromonaphthalen-1-amine hydrochloride (CAS: 137466-04-7) , requires rigorous safety protocols. As a structurally modified aromatic amine, this compound presents severe acute and chronic toxicological risks, including methemoglobinemia, severe dermal toxicity, and suspected carcinogenicity [1].
The addition of the hydrochloride (HCl) salt improves the compound's aqueous solubility for laboratory applications but also creates a fine, crystalline powder that is highly susceptible to aerosolization and electrostatic dispersion. This guide provides drug development professionals and researchers with a self-validating, causally driven operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.
Mechanistic Toxicology: Understanding the Hazard
To effectively protect yourself, you must understand why this compound is dangerous. Naphthylamines do not primarily cause localized chemical burns; their most severe threat is systemic toxicity following absorption through the skin, lungs, or gastrointestinal tract [2].
Once absorbed, the compound undergoes hepatic metabolism via Cytochrome P450 enzymes. The critical danger arises from N-hydroxylation , which generates highly reactive intermediates. These intermediates oxidize the ferrous iron (
Caption: Toxicological pathway of naphthylamine derivatives leading to methemoglobinemia and carcinogenesis.
Personal Protective Equipment (PPE) Matrix
Because 7-bromonaphthalen-1-amine hydrochloride is highly permeable to human skin and forms respirable dust, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the causal rationale for each selection [1, 3].
| Protection Category | Required Equipment | Specification / Standard | Causality & Rationale |
| Dermal (Hands) | Double-layered Gloves | Inner: Nitrile (min 0.11mm)Outer: Butyl rubber or heavy Nitrile | Naphthylamines can permeate thin latex or low-density nitrile. Double-gloving ensures that if the outer layer is breached or contaminated by solvent-assisted permeation, the inner layer maintains the barrier. |
| Dermal (Body) | Chemical-resistant Lab Coat | Tyvek® disposable sleeves or fully buttoned, fluid-resistant coat | Prevents micro-dust accumulation on personal clothing. Disposable sleeves prevent cross-contamination when reaching into the fume hood. |
| Respiratory | Particulate Respirator | NIOSH N95, P100, or EN 143 (Type P3) | The HCl salt forms fine, electrostatically charged crystals. Even within a fume hood, sudden drafts can aerosolize the powder. A P3/P100 filter blocks >99.9% of these toxic particulates. |
| Ocular | Safety Goggles | Snug-fitting, indirect-vented goggles (EN 166) | Standard safety glasses leave the top and sides exposed to airborne dust. Indirect-vented goggles seal the ocular mucosa from reactive dust without fogging. |
Step-by-Step Operational Workflow
Every protocol involving this compound must be a self-validating system, meaning each step inherently verifies the safety of the previous one.
Caption: Self-validating operational workflow for handling highly toxic crystalline powders.
Phase 1: Preparation & Environmental Control
-
Fume Hood Verification: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Rationale: Too low allows vapors to escape; too high creates turbulence that blows the crystalline powder out of the weighing boat.
-
Static Mitigation: Wipe the interior of the fume hood and the analytical balance with a damp, lint-free cloth, or use an anti-static ionizer. Rationale: 7-bromonaphthalen-1-amine hydrochloride crystals carry a static charge and will repel from plastic spatulas, creating an invisible, toxic dust cloud.
-
Pre-positioning: Place all necessary waste containers, sealed transfer vials, and solvents inside the hood before opening the chemical bottle.
Phase 2: Execution & Handling
-
Weighing: Use a metal spatula and an anti-static weighing boat. Do not use plastic spatulas.
-
In-Hood Dissolution: Whenever possible, dissolve the powder into your working solvent (e.g., DMSO or aqueous buffer) directly inside the weighing vessel within the fume hood. Rationale: Handling the compound as a liquid solution drastically reduces the risk of inhalation and environmental contamination compared to transferring dry powder.
-
Sealed Transfer: Cap the solution tightly before removing it from the fume hood. Wipe the exterior of the sealed vial with a solvent-dampened tissue to remove any microscopic residue.
Phase 3: Decontamination & Doffing
-
Wet-Wiping: Never dry-sweep spilled powder. Wipe down the balance and fume hood surface with a tissue dampened with water or dilute acid (to solubilize the amine salt), followed by a soap-water wipe.
-
Doffing Sequence: Remove the outer contaminated gloves inside the fume hood and dispose of them in the designated hazardous waste bin. Remove the inner gloves only after your hands are outside the hood.
-
Hygiene: Immediately wash hands and forearms with copious amounts of soap and water [4].
Emergency Response & Spill Management
In the event of an exposure or spill, immediate action dictates clinical outcomes.
-
Dermal Exposure: Naphthylamines absorb rapidly. Immediately remove contaminated clothing. Wash the affected skin continuously with mild soap and lukewarm water for at least 15 minutes. Do not use hot water, as it opens pores and accelerates systemic absorption [3]. Seek medical attention immediately; monitor for cyanosis (blue lips/nail beds).
-
Powder Spill: Evacuate personnel not wearing P100/N95 respirators. Do not sweep. Cover the spill with damp sand, damp absorbent pads, or a specialized chemical binding agent to suppress dust [4]. Carefully scoop the bound material into a sealable hazardous waste container.
Disposal & Waste Management Plan
7-bromonaphthalen-1-amine hydrochloride is classified as a highly toxic environmental pollutant with long-lasting aquatic toxicity [4]. It must never be disposed of down the sink or in standard solid waste.
-
Segregation: Isolate all waste containing this compound (including empty reagent bottles, contaminated gloves, and weighing boats) in a dedicated, heavy-duty polyethylene hazardous waste bag or sealed drum.
-
Liquid Waste: Collect any solvent or aqueous waste containing the dissolved compound in a clearly labeled, chemically compatible carboy (e.g., HDPE). Do not mix with strong oxidizing agents, as violent reactions or toxic gas release can occur [4].
-
Labeling: Label all waste explicitly: "Highly Toxic / Carcinogen Suspect: Contains 7-bromonaphthalen-1-amine hydrochloride. Marine Pollutant."
-
EHS Transfer: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration, which is the only approved method for destroying halogenated aromatic amines.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Naphthylamines Toxicity and Handling. Centers for Disease Control and Prevention. Retrieved March 2, 2026, from [Link]
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: 1-Naphthylamine. Retrieved March 2, 2026, from [Link]
-
Carl Roth. (2020). Safety Data Sheet: 1-Naphthylamine ≥98 %. Retrieved March 2, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
